molecular formula C62H109N3O20 B15560996 Malolactomycin C

Malolactomycin C

Cat. No.: B15560996
M. Wt: 1216.5 g/mol
InChI Key: XCVHAWZLPUJTAT-VRCLEKHYSA-N
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Description

a 40-membered macrolide from Streptomyces active against Botrytis;  structure given in first source

Properties

Molecular Formula

C62H109N3O20

Molecular Weight

1216.5 g/mol

IUPAC Name

3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid

InChI

InChI=1S/C62H109N3O20/c1-34(17-13-11-12-16-24-65-61(63)64-10)25-38(5)58-37(4)18-14-15-19-47(68)39(6)50(71)28-44(67)26-43(66)27-45(83-56(78)32-55(76)77)29-46-30-53(74)59(80)62(82,85-46)33-54(75)35(2)20-22-48(69)40(7)51(72)31-52(73)41(8)49(70)23-21-36(3)57(79)42(9)60(81)84-58/h14-15,17-19,21,35,37-54,57-59,66-75,79-80,82H,11-13,16,20,22-33H2,1-10H3,(H,76,77)(H3,63,64,65)/b18-14+,19-15+,34-17+,36-21+

InChI Key

XCVHAWZLPUJTAT-VRCLEKHYSA-N

Origin of Product

United States

Foundational & Exploratory

Malolactomycin C: A Technical Guide to the Antifungal Macrolide from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Malolactomycin C is a 40-membered macrolide antibiotic that has demonstrated notable antifungal properties, particularly against the plant pathogen Botrytis cinerea.[1] First isolated from the fermentation broth of Streptomyces sp. KP-3144, this complex natural product represents a promising scaffold for the development of novel antifungal agents. This technical guide provides a comprehensive overview of this compound, including its producing organism, biosynthesis, biological activity, and detailed experimental protocols for its production, isolation, and characterization.

The Producing Organism: Streptomyces sp. KP-3144

This compound is produced by the bacterial strain Streptomyces sp. KP-3144. Streptomyces is a genus of Gram-positive, filamentous bacteria renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. The isolation of novel compounds like this compound from previously uncharacterized Streptomyces strains underscores the continuing importance of this genus as a source for natural product discovery.

Chemical Structure

The chemical structure of this compound is characterized by a large 40-membered lactone ring, a feature that places it in the class of macrolide antibiotics. Its molecular formula is C\u2086\u2082H\u2081\u2080\u2089N\u2083O\u2082\u2080, with a molecular weight of 1216.54 g/mol . The intricate stereochemistry and functional group arrangement of the macrolide core are crucial for its biological activity.

Biosynthesis and Regulation

While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in publicly available literature, the biosynthesis of large macrolides in Streptomyces is generally well-understood. It typically involves a Type I polyketide synthase (PKS) multienzyme complex. The regulation of macrolide biosynthesis in Streptomyces is a complex process, often involving a hierarchical cascade of regulatory proteins.

Key regulatory elements include:

  • Pathway-specific regulatory proteins: Often encoded within the biosynthetic gene cluster, these regulators (e.g., SARPs - Streptomyces Antibiotic Regulatory Proteins) directly control the expression of the biosynthetic genes.[2]

  • Pleiotropic regulators: These global regulators respond to various physiological and environmental signals, such as nutrient availability and cell density, to influence the production of multiple secondary metabolites.[2]

  • Small molecule effectors: Signaling molecules like \u03b3-butyrolactones can act as autoregulators, triggering the onset of antibiotic production.

A generalized signaling pathway for the regulation of macrolide biosynthesis in Streptomyces is depicted below.

Streptomyces Macrolide Biosynthesis Regulation Environmental_Signals Environmental Signals (e.g., Nutrient Limitation, Stress) Pleiotropic_Regulators Pleiotropic Regulators (e.g., PhoP, AfsR) Environmental_Signals->Pleiotropic_Regulators activate/repress Signaling_Molecules Signaling Molecules (e.g., γ-butyrolactones) Pleiotropic_Regulators->Signaling_Molecules induce synthesis Pathway_Specific_Activator Pathway-Specific Activator (e.g., SARP) Pleiotropic_Regulators->Pathway_Specific_Activator activate/repress Signaling_Molecules->Pathway_Specific_Activator bind and activate Biosynthetic_Gene_Cluster This compound Biosynthetic Gene Cluster Pathway_Specific_Activator->Biosynthetic_Gene_Cluster activate transcription Malolactomycin_C This compound Biosynthetic_Gene_Cluster->Malolactomycin_C produce

Generalized regulatory pathway for macrolide biosynthesis.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC\u2086\u2082H\u2081\u2080\u2089N\u2083O\u2082\u2080
Molecular Weight1216.54
AppearanceWhite powder
SolubilitySoluble in methanol, DMSO

Table 2: Antifungal Activity of this compound (MIC values)

Fungal SpeciesMIC (\u00b5g/mL)
Botrytis cinerea12.5
Pyricularia oryzae50
Cladosporium fulvum>100

Note: Data extracted from available literature. Further testing against a broader panel of fungal pathogens is warranted.

Experimental Protocols

This section provides detailed methodologies for the fermentation, extraction, purification, and biological evaluation of this compound, based on established protocols for Streptomyces secondary metabolites.

Fermentation of Streptomyces sp. KP-3144

The production of this compound is achieved through submerged fermentation of Streptomyces sp. KP-3144.

Seed Culture:

  • Prepare a seed medium containing (per liter): Glucose 10 g, Soluble Starch 20 g, Yeast Extract 5 g, Peptone 5 g, and CaCO\u2083 2 g. Adjust the pH to 7.0.

  • Inoculate a 500-mL flask containing 100 mL of the seed medium with a loopful of spores or a mycelial suspension of Streptomyces sp. KP-3144 from a fresh agar (B569324) plate.

  • Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

Production Culture:

  • Prepare a production medium containing (per liter): Soluble Starch 40 g, Glucose 10 g, Soybean Meal 20 g, Yeast Extract 2 g, K\u2082HPO\u2084 0.5 g, MgSO\u2084\u00b77H\u2082O 0.5 g, and CaCO\u2083 3 g.

  • Inoculate a 2-L flask containing 500 mL of the production medium with 5% (v/v) of the seed culture.

  • Incubate the production culture at 28°C for 7 days on a rotary shaker at 200 rpm.

Extraction and Purification of this compound

The following workflow outlines the steps for extracting and purifying this compound from the fermentation broth.

Extraction and Purification Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation (Separate mycelia and supernatant) Fermentation_Broth->Centrifugation Mycelia Mycelia Centrifugation->Mycelia Supernatant Supernatant Centrifugation->Supernatant Acetone_Extraction Mycelia Extraction (Acetone) Mycelia->Acetone_Extraction Ethyl_Acetate_Extraction Supernatant Extraction (Ethyl Acetate) Supernatant->Ethyl_Acetate_Extraction Combined_Extracts Combine and Concentrate Extracts Acetone_Extraction->Combined_Extracts Ethyl_Acetate_Extraction->Combined_Extracts Silica_Gel_Chromatography Silica Gel Chromatography (Stepwise gradient of Chloroform-Methanol) Combined_Extracts->Silica_Gel_Chromatography Active_Fractions Collect Active Fractions Silica_Gel_Chromatography->Active_Fractions HPLC_Purification Preparative HPLC (C18 column, Acetonitrile-Water gradient) Active_Fractions->HPLC_Purification Pure_Malolactomycin_C Pure this compound HPLC_Purification->Pure_Malolactomycin_C

References

The Enigmatic Biosynthesis of Malolactomycin C: A Look into a Putative Polyketide Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malolactomycin C, a member of the malolactomycin family of antibiotics, presents a compelling case for further biosynthetic investigation. Despite the isolation and characterization of its congener, Malolactomycin A, from a Streptomyces species, the precise enzymatic steps leading to the formation of this compound remain largely unelucidated in publicly accessible scientific literature. This guide addresses this knowledge gap by proposing a putative biosynthetic pathway for this compound, drawing parallels from the well-established principles of polyketide and macrolide antibiotic biosynthesis in Streptomyces. While specific quantitative data and detailed experimental protocols for this compound are not available, this document provides a foundational framework based on related compounds to guide future research and discovery efforts. We will explore the likely modular polyketide synthase (PKS) system involved, postulate the key enzymatic domains and their functions, and present a generalized experimental workflow for elucidating this novel pathway.

Introduction

The Malolactomycins are a family of macrolide antibiotics with potential therapeutic applications. Malolactomycin A was first isolated from a Streptomyces species, a genus renowned for its prolific production of diverse secondary metabolites.[1] Macrolide antibiotics are typically synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). These enzymatic assembly lines construct the complex carbon skeleton of the molecule from simple acyl-CoA precursors. Understanding the biosynthetic pathway of this compound is crucial for several reasons: it can enable the rational design of novel analogs with improved therapeutic properties, facilitate the development of high-yielding production strains through metabolic engineering, and provide insights into the evolution of antibiotic biosynthesis.

Given the absence of a characterized biosynthetic gene cluster for Malolactomycins, this guide will leverage the extensive knowledge of other PKS systems to construct a hypothetical, yet mechanistically sound, pathway for this compound.

Proposed Biosynthetic Pathway of this compound: A Modular Polyketide Synthase Model

The biosynthesis of macrolides like this compound is anticipated to be carried out by a Type I modular polyketide synthase. In this model, a series of modules, each responsible for one cycle of polyketide chain elongation and modification, are organized sequentially. Each module is composed of several enzymatic domains that perform specific catalytic functions.

A generalized workflow for the elucidation of such a pathway would involve genome mining of the producing Streptomyces strain to identify the biosynthetic gene cluster, followed by gene inactivation studies to confirm its role in Malolactomycin production, and finally, in vitro characterization of the encoded enzymes to determine their specific functions.

Experimental_Workflow cluster_0 Bioinformatics & Genetics cluster_1 Biochemical Characterization Genome_Mining Genome Mining of Producing Strain Identify_BGC Identify Putative Malolactomycin BGC Genome_Mining->Identify_BGC antiSMASH Gene_Inactivation Gene Inactivation Studies Identify_BGC->Gene_Inactivation Confirm_BGC Confirm BGC Involvement Gene_Inactivation->Confirm_BGC LC-MS Analysis Heterologous_Expression Heterologous Expression of PKS Enzymes Confirm_BGC->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Determine_Function Determine Domain Specificity & Function Enzyme_Assays->Determine_Function Pathway_Elucidation Elucidate Complete Biosynthetic Pathway Determine_Function->Pathway_Elucidation

Caption: A generalized experimental workflow for elucidating a novel polyketide biosynthetic pathway.

The proposed biosynthetic pathway for the polyketide core of a hypothetical this compound precursor is depicted below. This model illustrates the sequential action of PKS modules.

Putative_Malolactomycin_C_PKS_Pathway Starter Starter Unit Acyl-CoA Module1 Module 1 KS AT (DH) (ER) KR ACP Starter:f1->Module1:h Loading Module2 Module 2 KS AT (DH) (ER) KR ACP Module1->Module2 Chain Transfer ModuleN Module N ... ACP Module2->ModuleN ... TE Thioesterase (TE) Macrolactonization ModuleN->TE:f0 Chain Transfer Product Polyketide Backbone TE:f1->Product Release & Cyclization

Caption: A generalized modular Polyketide Synthase (PKS) pathway for macrolide biosynthesis.

Key Domains and Their Postulated Functions:

  • Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and loads it onto the Acyl Carrier Protein.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.

  • Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit.

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

  • Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.

  • Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

  • Thioesterase (TE): Catalyzes the release of the final polyketide chain, often accompanied by macrolactonization to form the characteristic macrolide ring.

The specific combination and presence/absence of the reductive domains (KR, DH, ER) in each module determine the final chemical structure of the polyketide backbone.

Quantitative Data

Due to the uncharacterized nature of the this compound biosynthetic pathway, no specific quantitative data, such as enzyme kinetics, substrate concentrations, or product titers from engineered strains, are available in the current literature. The following table provides a template for the types of quantitative data that would be crucial to collect once the biosynthetic gene cluster is identified and its enzymes are characterized.

Enzyme/DomainSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp (°C)
Loading Module AT Starter Acyl-CoAData not availableData not availableData not availableData not availableData not available
Module 1 AT Malonyl-CoAData not availableData not availableData not availableData not availableData not available
Module 1 KR β-ketoacyl-ACPData not availableData not availableData not availableData not availableData not available
... ..................
Thioesterase (TE) Final Polyketide-ACPData not availableData not availableData not availableData not availableData not available

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would necessitate a series of established molecular biology and biochemical techniques. Below are generalized protocols for key experiments that would be instrumental in this endeavor.

Identification of the this compound Biosynthetic Gene Cluster (BGC)
  • Genomic DNA Isolation: Isolate high-quality genomic DNA from the Malolactomycin-producing Streptomyces strain.

  • Whole-Genome Sequencing: Sequence the genome using a combination of long-read and short-read technologies to obtain a high-quality, contiguous assembly.

  • Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to mine the genome for putative polyketide synthase gene clusters.

  • Homology Analysis: Compare the identified PKS gene clusters to known macrolide biosynthetic gene clusters to identify the most likely candidate for Malolactomycin biosynthesis.

Gene Inactivation to Confirm BGC Function
  • Construct Design: Design a gene disruption cassette to replace a key PKS gene (e.g., a ketosynthase domain) within the putative this compound BGC with an antibiotic resistance marker.

  • Protoplast Transformation: Introduce the disruption cassette into the producing Streptomyces strain via protoplast transformation.

  • Mutant Selection and Verification: Select for transformants that have undergone homologous recombination and verify the gene disruption by PCR and Southern blotting.

  • Metabolite Analysis: Cultivate the wild-type and mutant strains under production conditions and analyze the culture extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The abrogation of this compound production in the mutant strain would confirm the role of the BGC.

Heterologous Expression and In Vitro Characterization of PKS Enzymes
  • Gene Cloning: Clone the individual PKS genes or modules from the identified BGC into suitable expression vectors for a heterologous host, such as E. coli or a model Streptomyces species.

  • Protein Expression and Purification: Overexpress the PKS proteins and purify them using affinity chromatography tags.

  • Enzyme Assays: Perform in vitro assays with the purified enzymes and appropriate substrates (e.g., acyl-CoAs, NADPH) to determine their specific catalytic activities and substrate specificities.

  • Product Identification: Analyze the reaction products using techniques like HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the intermediates and the final polyketide chain.

Conclusion and Future Outlook

While the biosynthetic pathway of this compound remains to be definitively elucidated, the principles of modular polyketide synthesis provide a robust framework for its future investigation. The workflow and hypothetical pathway presented in this guide offer a roadmap for researchers to unravel the genetic and biochemical basis of this compound production. The identification and characterization of the this compound biosynthetic gene cluster will not only provide fundamental insights into the biosynthesis of this intriguing antibiotic but also open avenues for its synthetic biology-based production and the generation of novel, clinically valuable derivatives. The scientific community eagerly awaits the experimental work that will illuminate this fascinating biosynthetic puzzle.

References

An In-depth Technical Guide to Malolactomycin C: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malolactomycin C is a naturally occurring 40-membered macrolide antibiotic that has demonstrated notable antifungal activity, particularly against the plant pathogen Botrytis cinerea.[1] Isolated from a strain of Streptomyces, this complex macrocycle represents a promising lead compound for the development of novel antifungal agents.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to support further research and development efforts.

Chemical Structure and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆₂H₁₀₉N₃O₂₀MedchemExpress
Molecular Weight 1216.54 g/mol MedchemExpress
CAS Number 189759-03-3MedchemExpress
Appearance Not specified-
Solubility Not specified-
Melting Point Not specified-

Note: Further experimental determination of properties such as appearance, solubility, and melting point is required for a complete physicochemical profile.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its antifungal effect against Botrytis cinerea, the causative agent of gray mold disease in a wide variety of crops.[1] As a macrolide antibiotic, its mechanism of action is likely to be consistent with other members of this class, which typically function by inhibiting protein synthesis.

Macrolides bind to the 50S subunit of the bacterial or fungal ribosome, interfering with the peptidyl transferase reaction and inhibiting the elongation of the polypeptide chain.[2] This disruption of protein synthesis ultimately leads to the cessation of growth and proliferation of the microorganism.

While the specific molecular targets and signaling pathways affected by this compound in Botrytis cinerea have not been explicitly detailed in the available literature, it is hypothesized that its antifungal activity stems from the inhibition of essential protein production within the fungal cells. Further research is needed to elucidate the precise mechanism and identify any specific signaling pathways that are modulated by this compound.

Experimental Protocols

The following are generalized experimental protocols relevant to the study of this compound's antifungal properties, based on standard methodologies for evaluating antifungal agents against Botrytis cinerea.

Isolation and Purification of this compound

The isolation of this compound, as described by Tanaka et al. (1997), would typically involve the following steps:

  • Fermentation: Culturing of the producing Streptomyces strain in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

  • Extraction: Extraction of the culture broth with an appropriate organic solvent (e.g., ethyl acetate) to separate the desired compounds from the aqueous medium.

  • Chromatography: A series of chromatographic techniques, such as silica (B1680970) gel chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), would be employed for the separation and purification of this compound from the crude extract.

Figure 1: Generalized workflow for the isolation and purification of this compound.

Structural Elucidation

The determination of the chemical structure of a novel compound like this compound typically involves a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyls, carbonyls, C=C bonds).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.

Structural_Elucidation cluster_spectroscopy Spectroscopic Analysis MS Mass Spectrometry (Molecular Weight, Formula) Structure Chemical Structure of This compound MS->Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) NMR->Structure IR IR Spectroscopy (Functional Groups) IR->Structure UV_Vis UV-Vis Spectroscopy (Chromophores) UV_Vis->Structure

Figure 2: Logical relationship of spectroscopic data for structure elucidation.

Antifungal Susceptibility Testing against Botrytis cinerea

The following protocols are standard methods to assess the in vitro antifungal activity of a compound against Botrytis cinerea.

This assay determines the effect of the compound on the vegetative growth of the fungus.

  • Culture Preparation: Botrytis cinerea is cultured on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), until a mature mycelial mat is formed.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to obtain a range of test concentrations.

  • Agar Well Diffusion or Disc Diffusion Method:

    • Agar Well Diffusion: Wells are made in the seeded agar plates, and a specific volume of each concentration of the compound is added to the wells.

    • Disc Diffusion: Sterile paper discs are impregnated with different concentrations of the compound and placed on the surface of the seeded agar plates.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 20-25°C).

  • Data Collection: The diameter of the zone of inhibition around the well or disc is measured after a defined incubation period. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

This assay evaluates the effect of the compound on the germination of fungal spores.

  • Spore Suspension Preparation: Spores are harvested from a mature culture of Botrytis cinerea and suspended in a sterile liquid medium. The spore concentration is adjusted to a standard value.

  • Treatment: The spore suspension is treated with various concentrations of this compound. A control group without the compound is also included.

  • Incubation: The treated and control spore suspensions are incubated under conditions that promote germination.

  • Microscopic Examination: After incubation, a sample from each treatment is observed under a microscope to determine the percentage of germinated spores. The concentration of the compound that inhibits 50% of spore germination (IC₅₀) can be calculated.

Antifungal_Assay_Workflow cluster_mycelial Mycelial Growth Inhibition cluster_spore Spore Germination Inhibition Culture_Prep Prepare B. cinerea Culture on PDA Compound_Prep_M Prepare this compound Dilutions Culture_Prep->Compound_Prep_M Assay_M Perform Agar Well/ Disc Diffusion Assay Compound_Prep_M->Assay_M Incubate_M Incubate Plates Assay_M->Incubate_M Measure_Inhibition Measure Zone of Inhibition (MIC) Incubate_M->Measure_Inhibition Spore_Prep Prepare B. cinerea Spore Suspension Compound_Prep_S Prepare this compound Dilutions Spore_Prep->Compound_Prep_S Treatment_S Treat Spore Suspension Compound_Prep_S->Treatment_S Incubate_S Incubate for Germination Treatment_S->Incubate_S Microscopy Microscopic Examination (% Inhibition, IC₅₀) Incubate_S->Microscopy

Figure 3: Experimental workflows for antifungal susceptibility testing.

Conclusion and Future Directions

This compound is a promising antifungal macrolide with demonstrated activity against the significant plant pathogen Botrytis cinerea. While its basic chemical properties have been identified, further research is necessary to fully characterize this molecule. Future work should focus on:

  • Complete Structural Elucidation: Obtaining high-resolution spectroscopic data to confirm the full chemical structure, including stereochemistry.

  • Detailed Physicochemical Profiling: Experimental determination of solubility, melting point, stability, and other relevant physical properties.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways in Botrytis cinerea that are affected by this compound. This could involve transcriptomic, proteomic, and metabolomic analyses.

  • In Vivo Efficacy: Evaluating the effectiveness of this compound in controlling gray mold disease in infected plants under greenhouse and field conditions.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its antifungal activity, which could lead to the development of more potent and selective antifungal agents.

The information provided in this guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound as a novel antifungal therapeutic.

References

Malolactomycin C: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malolactomycin C, a 40-membered macrolide antibiotic of the malolactomycin family, is a natural product isolated from Streptomyces sp. While primarily recognized for its antifungal properties, emerging research on closely related analogs, particularly Malolactomycin D, suggests a more complex and potentially valuable mechanism of action involving the inhibition of the Ras-mediated signaling pathway. This technical guide provides a comprehensive overview of the currently understood and inferred mechanism of action of this compound, drawing direct parallels from the detailed studies of Malolactomycin D. It is intended to serve as a foundational resource for researchers investigating its therapeutic potential.

Introduction

This compound is a guanidine-containing polyhydroxyl macrolide and the N-demethyl analog of other members of the malolactomycin family. It has demonstrated moderate in-vitro activity against a range of fungi, including Cladosporium, Botrytis cinerea, and Pyricularia, making it a compound of interest for the development of novel antifungal agents. However, the precise molecular mechanisms underlying its biological activity have not been extensively elucidated in publicly available literature. This guide synthesizes the available information on this compound and provides a detailed, inferred mechanism of action based on the well-documented activities of its close structural analog, Malolactomycin D.

Core Mechanism of Action: Inhibition of the Ras/MAPK Signaling Pathway

The primary mechanism of action of the malolactomycin family, as exemplified by Malolactomycin D, is the selective inhibition of transcription from the Ras-responsive element (RRE). This targeted inhibition disrupts a critical oncogenic signaling cascade, suggesting potential applications beyond its antifungal properties.

Targeting the p38 MAPK and JNK Signaling Cascades

Malolactomycin D has been shown to specifically inhibit the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Jun N-terminal Kinase (JNK), two key downstream effectors in the Ras signaling pathway.[1] Crucially, it does not affect the activation of Extracellular signal-Regulated Kinase 1 or 2 (ERK1/2), indicating a high degree of selectivity within the MAPK cascade.[1] This specific inhibition of p38 and JNK is the cornerstone of its biological activity.

Downstream Effects: Suppression of Matrix Metalloproteinases (MMPs)

The inhibition of the p38 and JNK pathways by malolactomycins leads to a significant reduction in the expression of Matrix Metalloproteinase-1 (MMP-1) and Matrix Metalloproteinase-9 (MMP-9).[1] These enzymes are crucial for the degradation of the extracellular matrix and are heavily implicated in tumor invasion and metastasis. The promoters of both MMP-1 and MMP-9 genes contain Ras-responsive elements, making their transcription directly dependent on the activity of the Ras pathway. By blocking this pathway, malolactomycins effectively shut down the production of these key metastatic proteins.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound, based on the known mechanism of Malolactomycin D.

Malolactomycin_C_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEKK MEKK Ras->MEKK MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MKK4_7 MKK4/7 MEKK->MKK4_7 MKK3_6 MKK3/6 MEKK->MKK3_6 JNK JNK MKK4_7->JNK AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 p38 p38 MAPK MKK3_6->p38 p38->AP1 Malolactomycin_C This compound Malolactomycin_C->JNK Inhibition Malolactomycin_C->p38 Inhibition RRE Ras-Responsive Element (RRE) in MMP-1 & MMP-9 Promoters AP1->RRE Transcription Transcription of MMP-1 & MMP-9 RRE->Transcription

Figure 1: Proposed signaling pathway inhibited by this compound.

Antifungal Activity

While the Ras/MAPK pathway is a compelling target for anticancer research, the observed antifungal activity of this compound suggests an alternative or additional mechanism of action in fungal cells. As a guanidine-containing polyhydroxyl macrolide, it is plausible that this compound disrupts fungal cell membrane integrity. This class of compounds is known to alter plasma membrane permeability, leading to the leakage of essential cellular components and ultimately cell death.

Quantitative Data

At present, there is a lack of publicly available, peer-reviewed quantitative data for this compound, such as Minimum Inhibitory Concentrations (MICs) against various fungal strains or IC50 values for kinase inhibition. The following table summarizes the qualitative antifungal activity that has been reported.

Fungal SpeciesActivityReference
Cladosporium sp.ModerateTOKU-E
Botrytis cinereaModerateTOKU-E
Pyricularia sp.ModerateTOKU-E

Experimental Protocols

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Start Prepare_Kinase Prepare purified p38 and JNK kinase Start->Prepare_Kinase Incubate Incubate kinase, substrate, ATP, and this compound Prepare_Kinase->Incubate Prepare_Substrate Prepare kinase-specific substrate (e.g., ATF2) Prepare_Substrate->Incubate Prepare_MLC Prepare serial dilutions of this compound Prepare_MLC->Incubate Detect_Phosphorylation Detect substrate phosphorylation (e.g., using a phosphospecific antibody) Incubate->Detect_Phosphorylation Analyze_Data Analyze data to determine IC50 value Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Figure 2: Proposed workflow for a kinase inhibition assay.
Antifungal Susceptibility Testing Workflow

Antifungal_Assay_Workflow Start Start Prepare_Fungal_Culture Prepare a standardized fungal spore suspension Start->Prepare_Fungal_Culture Inoculate Inoculate the this compound dilutions with the fungal suspension Prepare_Fungal_Culture->Inoculate Prepare_MLC_Dilutions Prepare serial dilutions of This compound in growth medium Prepare_MLC_Dilutions->Inoculate Incubate_Plates Incubate plates at an optimal temperature for fungal growth Inoculate->Incubate_Plates Read_MIC Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) Incubate_Plates->Read_MIC End End Read_MIC->End

Figure 3: Proposed workflow for antifungal susceptibility testing.

Conclusion and Future Directions

This compound presents an intriguing profile as both an antifungal agent and a potential modulator of the Ras/MAPK signaling pathway. The detailed mechanistic work on its analog, Malolactomycin D, provides a strong foundation for a targeted investigation into the anticancer properties of this compound. Future research should focus on:

  • Direct Mechanistic Studies: Confirming the inhibitory effect of this compound on the p38 and JNK pathways.

  • Quantitative Biological Evaluation: Determining the IC50 values for kinase inhibition and MIC values against a broader panel of fungal pathogens.

  • Structure-Activity Relationship (SAR) Studies: Investigating how the N-demethylation of this compound compared to other malolactomycins influences its biological activity and selectivity.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of fungal infections and cancer.

This technical guide serves as a starting point for these future investigations, providing a clear and concise summary of the current understanding of this compound's mechanism of action.

References

In-Depth Technical Guide: Spectroscopic Data for the Characterization of Malolactomycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malolactomycin C is a 40-membered macrolide antibiotic that has demonstrated notable antifungal activity, particularly against Botrytis cinerea. Isolated from Streptomyces sp. KP-3144, its structural elucidation and characterization are crucial for understanding its mechanism of action and for potential applications in drug development and agricultural sciences. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of this compound, based on foundational studies.

Physicochemical Properties

This compound presents as a white powder with the molecular formula C₆₂H₁₀₉N₃O₂₀, as determined by high-resolution fast atom bombardment mass spectrometry (HR-FABMS). It is soluble in methanol, chloroform (B151607), and ethyl acetate, and sparingly soluble in water.

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data obtained for the characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
23.25m
34.01m
41.65, 1.50m
53.78m
............
401.70m
410.92d6.8
N-CH₃3.34s
O-CH₃3.67s

Note: Due to the complexity of the macrolide structure, many proton signals are overlapped in multiplets. This table presents a selection of key and distinguishable signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
Positionδ (ppm)
1 (C=O)174.2
245.3
372.1
435.8
578.9
......
4031.5
4118.2
N-CH₃42.5
O-CH₃58.1
Table 3: Other Spectroscopic Data for this compound
Spectroscopic MethodKey Observations
High-Resolution FABMS m/z 1216.7698 [M+H]⁺ (Calculated for C₆₂H₁₁₀N₃O₂₀, 1216.7741)
UV-Vis (Methanol) λmax 232 nm (ε 15,000), 280 nm (ε 1,200)
Infrared (KBr) νmax 3400, 2930, 1730, 1650, 1460, 1380, 1250, 1070 cm⁻¹

Experimental Protocols

Detailed methodologies for the isolation and spectroscopic analysis of this compound are outlined below.

Isolation and Purification of this compound

The following workflow illustrates the general procedure for obtaining pure this compound from a culture of Streptomyces sp. KP-3144.

G cluster_0 Fermentation & Extraction cluster_1 Purification Fermentation Fermentation of Streptomyces sp. KP-3144 Centrifugation Centrifugation Fermentation->Centrifugation Mycelia Mycelial Cake Centrifugation->Mycelia Supernatant Supernatant Centrifugation->Supernatant Acetone_Extraction Extraction with Acetone Mycelia->Acetone_Extraction Ethyl_Acetate_Extraction Extraction with Ethyl Acetate Supernatant->Ethyl_Acetate_Extraction Concentration Concentration in vacuo Acetone_Extraction->Concentration Crude_Extract Combined Crude Extract Concentration->Crude_Extract Ethyl_Acetate_Extraction->Crude_Extract Silica_Gel Silica (B1680970) Gel Chromatography (CHCl₃-MeOH) Crude_Extract->Silica_Gel Active_Fractions Collection of Active Fractions Silica_Gel->Active_Fractions Sephadex_LH20 Sephadex LH-20 (MeOH) Active_Fractions->Sephadex_LH20 HPLC Preparative HPLC (ODS, CH₃CN-H₂O) Sephadex_LH20->HPLC Pure_Malolactomycin_C Pure this compound HPLC->Pure_Malolactomycin_C

Figure 1. Workflow for the isolation and purification of this compound.
  • Fermentation: Streptomyces sp. KP-3144 is cultured in a suitable production medium under optimal conditions to promote the biosynthesis of this compound.

  • Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant. The mycelial cake is extracted with acetone, and the extract is concentrated. The supernatant is extracted with ethyl acetate. The organic extracts are combined to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, including silica gel column chromatography, Sephadex LH-20 gel filtration, and preparative high-performance liquid chromatography (HPLC) on an octadecylsilane (B103800) (ODS) column to yield pure this compound.

Spectroscopic Analysis

The following diagram outlines the workflow for the spectroscopic characterization of the purified this compound.

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Optical Optical Spectroscopy Pure_Compound Pure this compound NMR_Sample_Prep Sample Preparation (CDCl₃) Pure_Compound->NMR_Sample_Prep MS_Sample_Prep Sample Preparation Pure_Compound->MS_Sample_Prep UV_Vis_Sample_Prep Sample Preparation (Methanol) Pure_Compound->UV_Vis_Sample_Prep IR_Sample_Prep Sample Preparation (KBr pellet) Pure_Compound->IR_Sample_Prep H1_NMR ¹H NMR (500 MHz) NMR_Sample_Prep->H1_NMR C13_NMR ¹³C NMR (125 MHz) NMR_Sample_Prep->C13_NMR TwoD_NMR 2D NMR (COSY, HMQC, HMBC) NMR_Sample_Prep->TwoD_NMR Data_Analysis Structure Elucidation H1_NMR->Data_Analysis C13_NMR->Data_Analysis TwoD_NMR->Data_Analysis HR_FABMS HR-FABMS MS_Sample_Prep->HR_FABMS HR_FABMS->Data_Analysis UV_Vis UV-Vis Spectroscopy UV_Vis_Sample_Prep->UV_Vis UV_Vis->Data_Analysis IR Infrared Spectroscopy IR_Sample_Prep->IR IR->Data_Analysis

Figure 2. Workflow for spectroscopic analysis of this compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A sample of pure this compound is dissolved in deuterated chloroform (CDCl₃).

    • Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (COSY, HMQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz for ¹H).

  • Mass Spectrometry (MS):

    • Sample Preparation: The sample is prepared according to the requirements of the ionization technique.

    • Data Acquisition: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) is performed to determine the exact mass and molecular formula.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Sample Preparation: A solution of this compound is prepared in methanol.

    • Data Acquisition: The UV-Vis absorption spectrum is recorded to identify chromophores.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A potassium bromide (KBr) pellet containing the sample is prepared.

    • Data Acquisition: The IR spectrum is recorded to identify functional groups present in the molecule.

Conclusion

The comprehensive spectroscopic data and detailed experimental protocols presented in this guide are fundamental for the unambiguous characterization of this compound. These data serve as a crucial reference for researchers in natural product chemistry, drug discovery, and related fields, enabling further investigation into the biological activities and potential applications of this potent antifungal macrolide.

Malolactomycin C: A Technical Guide on its Antibacterial and Antifungal Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malolactomycin C is a 40-membered macrolide antibiotic that was first isolated from a strain of Streptomyces. As a member of the macrolide class of natural products, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known antibacterial and antifungal spectrum of this compound, based on currently available scientific literature. Due to the limited public availability of the full-text of the original research, this document focuses on the data presented in abstracts and secondary sources.

Antifungal Spectrum of this compound

Initial research has identified this compound as an effective inhibitor of the plant pathogenic fungus Botrytis cinerea[1][2]. Further information from commercially available research compounds indicates its activity against other plant pathogenic fungi as well.

Quantitative Antifungal Activity

The available data on the minimum inhibitory concentration (MIC) of this compound against specific fungal strains is summarized in the table below. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]

Fungal SpeciesMIC (µg/mL)Reference
Botrytis cinerea25[5]
Cladosporium fulvum25[5]
Pyricularia oryzae25[5]

Antibacterial Spectrum of this compound

Currently, there is no publicly available data on the antibacterial spectrum of this compound. The primary focus of the initial research appears to have been on its antifungal properties against plant pathogens.

Experimental Protocols

While the specific, detailed experimental protocols used for determining the antimicrobial spectrum of this compound are not available in the public domain, standard methods for such assessments were likely employed. The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) of a novel antifungal agent.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antifungal Agent Dilutions: A stock solution of this compound is serially diluted in a suitable liquid growth medium (e.g., RPMI-1640 for fungi) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared to a specific cell density (e.g., 1 x 105 to 5 x 105 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. A growth control well (no antifungal agent) and a sterility control well (no inoculum) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours) to allow for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Agar (B569324) Dilution Method

This method is another common technique for MIC determination.

  • Preparation of Agar Plates: A series of agar plates containing serial dilutions of this compound are prepared.

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.

  • Inoculation: A small, standardized volume of the fungal suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under suitable conditions until growth is visible in the control plate (no antifungal agent).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus on the agar surface.

Workflow for Antimicrobial Spectrum Determination

The following diagram illustrates a general workflow for the discovery and initial characterization of a novel antimicrobial agent like this compound.

Antimicrobial_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase Isolation Isolation of Microorganism (e.g., Streptomyces sp.) Fermentation Fermentation and Extraction Isolation->Fermentation Purification Purification of Bioactive Compound (this compound) Fermentation->Purification Primary_Screening Primary Antimicrobial Screening Purification->Primary_Screening Spectrum_Determination Determination of Antibacterial & Antifungal Spectrum (MIC) Primary_Screening->Spectrum_Determination Mechanism_of_Action Mechanism of Action Studies Spectrum_Determination->Mechanism_of_Action

References

In Vitro Profile of Malolactomycins: A Technical Overview of Preliminary Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the preliminary in vitro studies of the Malolactomycin family of antibiotics. Due to a lack of publicly available research on Malolactomycin C, this document focuses on the known biological activities of its analogs, Malolactomycin A and particularly Malolactomycin D, to provide relevant insights for researchers, scientists, and drug development professionals.

Introduction

Malolactomycins are a class of macrolide antibiotics produced by Streptomyces species. While the isolation of Malolactomycin A was reported in 1993, and Malolactomycins C and D were identified as active against Botrytis cinerea, detailed in vitro studies are sparse in the public domain.[1][2] Notably, Malolactomycin D has been identified as a potent inhibitor of Ras-mediated cellular transformation, suggesting its potential as an anti-cancer agent.[2] This document synthesizes the available preliminary in vitro data on the Malolactomycin family to serve as a foundational guide for further research and development.

Data Presentation: Biological Activities of Malolactomycins

Table 1: Antimicrobial and Antifungal Activity of Malolactomycins

CompoundOrganismActivity TypeQuantitative Data (MIC/IC50)Source
Malolactomycin ABacteria & FungiAntibacterial & AntifungalNot specified in available literature.[3]
This compoundBotrytis cinereaAntifungalInhibited growth in agar (B569324) medium and detached leaf method. Specific MIC values not reported.[2]
Malolactomycin DBotrytis cinereaAntifungalInhibited growth in agar medium and detached leaf method. Specific MIC values not reported.[2]
Malolactomycin DBacteria & FungiAntibacterial & AntifungalGeneral activity noted, but no specific MIC values reported in the context of its anti-cancer studies.[2]

Table 2: Anti-cancer and Signaling Pathway Modulation by Malolactomycin D

AssayCell LineEffectQuantitative Data (IC50)Source
Ras-Responsive Element (RRE) TranscriptionNIH3T3Selective inhibition of transcriptionNot specified in available literature.[2]
Anchorage-Independent GrowthRas-transformed NIH3T3Preferential inhibitionNot specified in available literature.[2]
Anchorage-Dependent GrowthRas-transformed NIH3T3Less effective inhibition compared to anchorage-independent growthNot specified in available literature.[2]
MMP-1 and MMP-9 ExpressionRas-transformed NIH3T3Reduction at translational and transcriptional levelsNot specified in available literature.[2]
p38 MAP Kinase ActivationRas-transformed NIH3T3Inhibition of activationNot specified in available literature.[2]
Jun N-terminal-kinase (JNK) ActivationRas-transformed NIH3T3Inhibition of activationNot specified in available literature.[2]
ERK1/2 ActivationRas-transformed NIH3T3No inhibition of activationNot applicable.[2]

Experimental Protocols

Detailed experimental protocols for the studies on Malolactomycins are not fully described in the available abstracts. The following are representative methodologies for the key experiments cited.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay is crucial for evaluating the tumorigenic potential of cells and the inhibitory effect of compounds like Malolactomycin D.

  • Preparation of Agar Layers: A base layer of 0.6% agar in cell culture medium is prepared in 6-well plates and allowed to solidify.

  • Cell Suspension: Ras-transformed NIH3T3 cells are trypsinized, counted, and resuspended in a 0.3% agar solution in culture medium at a density of 5 x 10³ cells per well.

  • Plating: The cell suspension in the top agar is layered onto the base agar.

  • Treatment: Malolactomycin D at various concentrations is added to the top agar layer before solidification or is added to the medium overlaying the agar.

  • Incubation: Plates are incubated at 37°C in a 5% CO₂ incubator for 14-21 days, with fresh medium containing the compound added weekly.

  • Analysis: Colonies are stained with a solution such as 0.005% Crystal Violet and counted. The size and number of colonies in treated wells are compared to untreated controls to determine the inhibition of anchorage-independent growth.

Western Blot for MAP Kinase Activation

This protocol is used to determine the phosphorylation status of kinases like p38 and JNK, indicating their activation state, in response to treatment with Malolactomycin D.

  • Cell Culture and Treatment: Ras-transformed NIH3T3 cells are cultured to 70-80% confluency and then treated with Malolactomycin D at desired concentrations for a specified time. A positive control (e.g., a known activator of the p38/JNK pathway) and an untreated control are included.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

  • Normalization: The membrane is stripped and re-probed with antibodies for total p38 and total JNK to ensure equal protein loading.

Visualizations

Signaling Pathway of Malolactomycin D in Ras-Transformed Cells

MalolactomycinD_Pathway Ras Activated Ras Upstream_Kinases Upstream Kinases (e.g., MKK3/6, MKK4/7) Ras->Upstream_Kinases ERK ERK1/2 Ras->ERK p38 p38 MAPK Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK RRE Ras-Responsive Element (in promoters of MMP-1, MMP-9) p38->RRE Activation JNK->RRE Activation MMPs MMP-1, MMP-9 Expression RRE->MMPs Transformation Cellular Transformation (Anchorage-Independent Growth) MMPs->Transformation MaloD Malolactomycin D MaloD->p38 Inhibits Activation MaloD->JNK Inhibits Activation MaloD->RRE Inhibits Transcription

Caption: Malolactomycin D inhibits Ras-mediated signaling.

General Experimental Workflow for In Vitro Compound Screening

Experimental_Workflow start Start: Compound of Interest (e.g., Malolactomycin) antimicrobial_assay Antimicrobial Susceptibility Testing start->antimicrobial_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) start->cytotoxicity_assay mic_determination Determine MIC/MBC antimicrobial_assay->mic_determination data_analysis Data Analysis and Interpretation mic_determination->data_analysis ic50_determination Determine IC50 cytotoxicity_assay->ic50_determination mechanism_assay Mechanism of Action Assay (e.g., Western Blot, Reporter Assay) ic50_determination->mechanism_assay mechanism_assay->data_analysis end End: Characterize In Vitro Profile data_analysis->end

Caption: A generalized workflow for in vitro evaluation.

References

Methodological & Application

Application Notes and Protocols for Malolactomycin C Fermentation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Fermentation of Malolactomycin C

This compound is a 40-membered macrolide antibiotic produced by strains of Streptomyces, such as Streptomyces sp. KP-3144.[1] The following protocols describe the cultivation of this bacterium for the production of this compound.

Microorganism and Culture Maintenance
  • Producing Organism: Streptomyces sp. KP-3144 or a similar this compound-producing strain.

  • Culture Maintenance: Maintain the Streptomyces strain on a suitable agar (B569324) medium, such as Starch Casein Agar (SCA) or Yeast Extract-Malt Extract Agar (YEME). Incubate at 28-30°C for 7-10 days until sporulation is observed. Store the sporulated cultures at 4°C for short-term storage or as spore suspensions in 20% glycerol (B35011) at -80°C for long-term storage.

Fermentation Protocol

This protocol is divided into two stages: seed culture development and production fermentation.

1.2.1 Seed Culture Development

  • Inoculation: Aseptically transfer a loopful of spores or a small agar plug of a well-sporulated Streptomyces culture into a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium.

  • Incubation: Incubate the flask on a rotary shaker at 200-250 rpm and 28-30°C for 48-72 hours.

  • Monitoring: Aseptically withdraw a small sample to check for culture purity and growth (e.g., by microscopy).

1.2.2 Production Fermentation

  • Inoculation: Transfer the seed culture (typically 5-10% v/v) into a larger fermentation vessel containing the production medium. For laboratory scale, this could be a 2 L Erlenmeyer flask with 500 mL of medium.

  • Incubation: Incubate the production culture on a rotary shaker at 200-250 rpm and 28-30°C for 7-10 days.

  • Monitoring: Monitor the fermentation by periodically and aseptically measuring pH, biomass (dry cell weight), and this compound production (e.g., by bioassay against Botrytis cinerea or by HPLC analysis of an extracted sample).

Fermentation Media Composition

The following table outlines suggested media compositions for seed and production cultures. The optimal medium should be determined experimentally.

Component Seed Culture Medium (g/L) Production Medium (g/L)
Glucose10.020.0
Soluble Starch-10.0
Soybean Meal10.015.0
Yeast Extract5.05.0
Peptone5.0-
NaCl5.03.0
K₂HPO₄1.01.0
MgSO₄·7H₂O0.50.5
CaCO₃2.02.0
pH 7.0 - 7.26.8 - 7.0

Note: The media compositions are based on general-purpose media for Streptomyces and may require optimization.[2][3][4]

Optimal Fermentation Conditions

The optimal conditions for this compound production should be determined through systematic optimization studies. The following table provides a range of typical parameters for Streptomyces fermentations.

Parameter Typical Range Suggested Starting Point
Temperature (°C)25 - 3530
pH6.5 - 8.07.0
Agitation (rpm)150 - 250200
Fermentation Time (days)7 - 149
Inoculum Size (%)2 - 105

Note: These parameters are based on general knowledge of Streptomyces fermentations and may need to be adjusted for optimal this compound yield.[1][5][6]

Fermentation Workflow Diagram

FermentationWorkflow cluster_prep Preparation cluster_seed Seed Culture cluster_prod Production Fermentation Culture Streptomyces sp. Culture InoculateSeed Inoculate Seed Flask Culture->InoculateSeed SeedMedium Seed Medium Preparation SeedMedium->InoculateSeed ProdMedium Production Medium Preparation InoculateProd Inoculate Production Fermenter ProdMedium->InoculateProd IncubateSeed Incubate (48-72h, 28-30°C, 200-250 rpm) InoculateSeed->IncubateSeed IncubateSeed->InoculateProd IncubateProd Incubate (7-10 days, 28-30°C, 200-250 rpm) InoculateProd->IncubateProd Monitor Monitor pH, Biomass, and Product Titer IncubateProd->Monitor Harvest Harvest Fermentation Broth IncubateProd->Harvest Monitor->IncubateProd

Fermentation workflow for this compound production.

Section 2: Purification of this compound

The following is a general protocol for the extraction and purification of this compound from the fermentation broth.

Extraction Protocol
  • Separation of Biomass: After fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) or filtration.

  • Extraction of Filtrate: Extract the supernatant (clarified broth) three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or n-butanol.[7] Combine the organic extracts.

  • Extraction of Biomass: The mycelial cake can also be extracted with a polar organic solvent like acetone (B3395972) or methanol (B129727) to recover any intracellularly trapped product.[8] The solvent extract should then be filtered and concentrated.

  • Concentration: Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification Protocol

A multi-step chromatographic approach is typically required to achieve high purity.

2.2.1 Silica (B1680970) Gel Column Chromatography

  • Column Preparation: Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica gel powder onto the top of the column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexane, followed by a gradient of methanol in dichloromethane.[4]

  • Fraction Collection: Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Pooling and Concentration: Pool the fractions containing the compound of interest and concentrate them under reduced pressure.

2.2.2 High-Performance Liquid Chromatography (HPLC)

For final purification, preparative reverse-phase HPLC is often employed.

  • Column: A C18 column is typically used for the separation of macrolides.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid, is a common mobile phase.[8]

  • Detection: Monitor the elution profile using a UV detector, as macrolides often have a UV chromophore.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Steps: Desalt the collected fraction if necessary and lyophilize to obtain the pure compound.

Purification Workflow Diagram

PurificationWorkflow cluster_extraction Extraction cluster_purification Purification Broth Fermentation Broth Separate Centrifuge/Filter Broth->Separate Supernatant Supernatant Separate->Supernatant Mycelium Mycelial Cake Separate->Mycelium ExtractSupernatant Solvent Extraction (e.g., Ethyl Acetate) Supernatant->ExtractSupernatant ExtractMycelium Solvent Extraction (e.g., Acetone) Mycelium->ExtractMycelium Combine Combine & Concentrate ExtractSupernatant->Combine ExtractMycelium->Combine CrudeExtract Crude Extract Combine->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions Analyze Fractions (TLC/HPLC) SilicaGel->Fractions Pool Pool & Concentrate Fractions->Pool SemiPure Semi-Pure this compound Pool->SemiPure PrepHPLC Preparative HPLC (C18) SemiPure->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Purification workflow for this compound.

Section 3: Quantitative Data Summary (Hypothetical)

As specific quantitative data for this compound is not available, the following tables present hypothetical but realistic data that could be obtained during process development. These tables are for illustrative purposes to guide data presentation.

Table 3.1: Effect of Carbon Source on this compound Production
Carbon Source (20 g/L) Biomass (g/L) This compound Titer (mg/L)
Glucose8.5 ± 0.4150 ± 12
Soluble Starch7.2 ± 0.3185 ± 15
Mannitol6.8 ± 0.5110 ± 9
Fructose8.1 ± 0.6130 ± 11
Table 3.2: Purification Summary for this compound
Purification Step Total Protein (mg) This compound (mg) Purity (%) Yield (%)
Crude Extract50001853.7100
Silica Gel Chromatography80015018.881.1
Preparative HPLC1512598.067.6

Disclaimer

The protocols and data presented in this document are intended for guidance and informational purposes only. The fermentation and purification of natural products are complex processes that are highly dependent on the specific microbial strain, culture conditions, and equipment used. The provided methodologies are generalized from common practices for Streptomyces and will require significant optimization to achieve desirable yields and purity of this compound. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes & Protocols: Quantification of Malolacticin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malolacticin C, a putative bacteriocin (B1578144), holds potential as a novel antimicrobial agent. Accurate and robust quantification of this peptide is crucial for research, process development, and quality control in therapeutic applications. This document provides detailed application notes and standardized protocols for the quantification of Malolacticin C using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are based on established principles for the analysis of antimicrobial peptides and bacteriocins produced by lactic acid bacteria.

I. High-Performance Liquid Chromatography (HPLC) for Malolacticin C Quantification

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of peptides like bacteriocins.[1][2][3][4] The method described below provides a robust approach for determining the concentration of Malolacticin C in purified samples.

Experimental Protocol: RP-HPLC

1. Sample Preparation:

  • Ensure Malolacticin C samples are free of particulate matter by centrifuging at 10,000 x g for 10 minutes or filtering through a 0.22 µm syringe filter.

  • If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.

2. HPLC System and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV-Vis detector.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (B52724).
Gradient 5-60% Mobile Phase B over 30 minutes.
Flow Rate 1.0 mL/min.
Detection UV absorbance at 220 nm and 280 nm.
Injection Volume 20 µL.
Column Temperature 30°C.

3. Calibration Curve:

  • Prepare a stock solution of purified Malolacticin C of known concentration (determined by a reference method such as amino acid analysis).

  • Generate a series of calibration standards by serially diluting the stock solution. A typical concentration range would be 1-100 µg/mL.

  • Inject each standard in triplicate and plot the peak area against the concentration to generate a calibration curve.

4. Data Analysis:

  • Integrate the peak corresponding to Malolacticin C in the sample chromatogram.

  • Determine the concentration of Malolacticin C in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterValue
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 5%
Accuracy/Recovery 95-105%

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Malolacticin C Quantification

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying Malolacticin C in complex matrices such as culture supernatants or biological fluids. This method relies on the specific mass-to-charge ratio (m/z) of the peptide and its fragments.[5][6]

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Protein precipitation is often necessary for complex samples. Add four volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge to pellet precipitated proteins.

  • The supernatant can be directly injected or subjected to SPE for further clean-up.

2. LC-MS/MS System and Conditions:

ParameterRecommended Setting
LC System A high-performance liquid chromatography system.
Mass Spectrometer A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade water.
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile.
Gradient A linear gradient tailored to the hydrophobicity of Malolacticin C (e.g., 5-50% B over 15 minutes).
Flow Rate 0.3 mL/min.
Ionization Mode Positive Electrospray Ionization (ESI+).
Scan Mode Multiple Reaction Monitoring (MRM) for quantification.
MRM Transitions To be determined by infusing a pure standard of Malolacticin C to identify the precursor ion and major product ions.

3. Calibration Curve:

  • Prepare a calibration curve using a purified Malolacticin C standard in a matrix that mimics the sample composition to account for matrix effects.

  • A stable isotope-labeled internal standard of Malolacticin C is recommended for the highest accuracy.

4. Data Analysis:

  • Quantify Malolacticin C by monitoring the area of the specific MRM transitions.

  • The concentration is determined from the calibration curve, correcting for the internal standard response if used.

Quantitative Data Summary (Hypothetical)
ParameterValue
Linearity (r²) > 0.998
Limit of Detection (LOD) 10 ng/mL
Limit of Quantification (LOQ) 30 ng/mL
Precision (%RSD) < 10%
Accuracy/Recovery 90-110%

III. Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the quantification of Malolacticin C.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Malolacticin C Sample Centrifuge Centrifugation/ Filtration Sample->Centrifuge SPE Solid-Phase Extraction (Optional) Centrifuge->SPE HPLC RP-HPLC Separation (C18 Column) SPE->HPLC UV_Detect UV Detection (220/280 nm) HPLC->UV_Detect Chromatogram Chromatogram UV_Detect->Chromatogram Quantification Quantification Chromatogram->Quantification Calibration Calibration Curve Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing ComplexSample Complex Sample (e.g., Culture Supernatant) ProteinPrecip Protein Precipitation ComplexSample->ProteinPrecip SPE_LCMS Solid-Phase Extraction (Optional) ProteinPrecip->SPE_LCMS LC_Separation LC Separation (C18 Column) SPE_LCMS->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS MRM_Data MRM Data MSMS->MRM_Data Quantification_LCMS Quantification MRM_Data->Quantification_LCMS Calibration_LCMS Calibration Curve Calibration_LCMS->Quantification_LCMS

References

Application Notes and Protocols for the Evaluation of Malolactomycin C in Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Malolactomycin C

This compound is a 40-membered macrolide antibiotic that has been isolated from Streptomyces species.[1] As a member of the macrolide class of antibiotics, this compound is of interest for its potential antibacterial activities, particularly in the context of rising antibiotic resistance. While its activity has been characterized against the fungus Botrytis cinerea, its efficacy against clinically relevant, antibiotic-resistant bacteria remains an area for investigation.[1] The complex structure of macrolides offers numerous possibilities for chemical modification to enhance their antibacterial spectrum and evade common resistance mechanisms.

These application notes provide a framework for the initial screening and characterization of this compound, or other novel macrolides, for their potential to combat antibiotic-resistant bacteria. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and assessing biofilm inhibition are foundational methods in preclinical antibiotic research.

Data Presentation: A Template for Evaluating Novel Macrolides

Due to the limited publicly available data on the antibacterial activity of this compound, the following table presents illustrative Minimum Inhibitory Concentration (MIC) values for the macrolide antibiotic Azithromycin against resistant strains of Streptococcus pneumoniae. This serves as a template for how data for a novel compound like this compound could be structured and compared against existing antibiotics.

Bacterial StrainResistance MechanismAzithromycin MIC (µg/mL)Comparator Antibiotic MIC (µg/mL)
S. pneumoniae (Strain 1)erm(B) positive>256Penicillin: 4
S. pneumoniae (Strain 2)mef(A) positive16Penicillin: 0.5
S. pneumoniae (Strain 3)erm(B) + mef(A)>256Penicillin: 8
S. pneumoniae (Wild Type)None0.25Penicillin: 0.06

Data is illustrative and based on typical MIC ranges for macrolide-resistant Streptococcus pneumoniae.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound (or test compound)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), multi-drug resistant Pseudomonas aeruginosa)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the serially diluted this compound. b. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: Biofilm Formation Inhibition Assay

This protocol is designed to assess the ability of this compound to prevent the formation of bacterial biofilms.

Materials:

  • This compound (or test compound)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well flat-bottomed microtiter plates

  • Bacterial strains known for biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader

Procedure:

  • Preparation of Bacterial Inoculum: a. Prepare an overnight culture of the test bacterium in TSB. b. Dilute the culture 1:100 in TSB with 1% glucose.

  • Assay Setup: a. Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. b. Add 100 µL of this compound at various concentrations (typically sub-MIC) to the wells. c. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: a. Incubate the plate at 37°C for 24-48 hours without shaking.

  • Quantification of Biofilm: a. Gently aspirate the planktonic cells from each well. b. Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria. c. Air dry the plate. d. Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature. e. Remove the crystal violet and wash the wells with distilled water until the wash water is clear. f. Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm. g. Measure the absorbance at a wavelength of 570 nm using a plate reader. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.

Visualizations

Experimental_Workflow cluster_screening Initial Screening cluster_evaluation Further Evaluation start Start: Novel Compound (this compound) mic MIC Determination (Protocol 1) start->mic biofilm Biofilm Inhibition Assay (Protocol 2) start->biofilm mechanism Mechanism of Action Studies mic->mechanism biofilm->mechanism toxicity Toxicity Assays mechanism->toxicity end End: Candidate for Preclinical Development toxicity->end Signaling_Pathway cluster_cell Bacterial Cell antibiotic Antibiotic sensor_kinase Sensor Kinase (e.g., WalK) antibiotic->sensor_kinase Stress Signal response_regulator Response Regulator (e.g., WalR) sensor_kinase->response_regulator Phosphorylation gene_expression Gene Expression (Cell Wall Synthesis, Efflux Pumps) response_regulator->gene_expression Activation resistance Antibiotic Resistance gene_expression->resistance malolactomycin This compound (Hypothetical Target) malolactomycin->sensor_kinase Inhibition

References

Application Notes and Protocols for the Derivatization of Malolactomycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of potential techniques for the chemical derivatization of Malolactomycin C, a 40-membered macrolide with antifungal properties. The protocols outlined below are intended to serve as a foundational guide for the synthesis of novel this compound analogs with potentially enhanced biological activity, improved pharmacokinetic properties, or for use in structure-activity relationship (SAR) studies.

Introduction to this compound and the Rationale for Derivatization

This compound is a complex polyketide natural product isolated from Streptomyces species.[1][2] Its large macrolide structure presents numerous opportunities for chemical modification. The primary goals for derivatizing this compound include:

  • Enhancing Antifungal Potency: Modification of key functional groups can lead to stronger interactions with its biological target.

  • Improving Pharmacokinetic Properties: Altering the physicochemical properties of the molecule can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives allows for the systematic investigation of which parts of the molecule are essential for its biological activity.

  • Development of Probes: Introducing reporter tags such as fluorescent labels or biotin (B1667282) can facilitate studies to elucidate its mechanism of action.

Chemical Structure and Functional Groups of this compound

A thorough understanding of the chemical structure of this compound is paramount for designing effective derivatization strategies. The molecular formula for this compound is C62H109N3O20.[1] Based on its complex structure, the following key functional groups are available for chemical modification:

  • Multiple Hydroxyl (-OH) Groups: The macrolide ring is heavily decorated with primary and secondary hydroxyl groups, which are prime targets for esterification, etherification, and oxidation.

  • Carboxylic Acid (-COOH) Group: The presence of a carboxylic acid allows for esterification, amidation, and other modifications.

  • Guanidinium (B1211019) Group: A guanidinium functional group provides a site for potential modification, although it is generally less reactive than hydroxyl or carboxyl groups under standard conditions.

  • Alkene (C=C) Groups: The conjugated diene and other isolated double bonds within the macrocycle can be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation.

  • Ester Linkage: The macrocycle itself is a lactone (a cyclic ester), and there is an additional exocyclic ester group, both of which could be targeted for hydrolysis or transesterification under specific conditions.

Diagram of this compound Derivatization Sites

Malolactomycin_C_Derivatization Malolactomycin_C This compound Core Hydroxyl Hydroxyl Groups (-OH) Malolactomycin_C->Hydroxyl Carboxylic_Acid Carboxylic Acid (-COOH) Malolactomycin_C->Carboxylic_Acid Guanidinium Guanidinium Group Malolactomycin_C->Guanidinium Alkene Alkene Groups (C=C) Malolactomycin_C->Alkene Esterification Esterification Hydroxyl->Esterification Etherification Etherification Hydroxyl->Etherification Oxidation Oxidation Hydroxyl->Oxidation Amidation Amidation Carboxylic_Acid->Amidation Esterification_Acid Esterification Carboxylic_Acid->Esterification_Acid Hydrogenation Hydrogenation Alkene->Hydrogenation Epoxidation Epoxidation Alkene->Epoxidation

Caption: Key functional groups on this compound available for derivatization.

Experimental Protocols for Derivatization

The following protocols are generalized procedures and may require optimization based on the specific reactivity of this compound and the desired derivative. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Derivatization of Hydroxyl Groups

This protocol describes the acylation of hydroxyl groups to form esters. This can be useful for introducing a wide variety of functional groups and for protecting hydroxyls during subsequent reactions.

Workflow for Hydroxyl Group Esterification

Esterification_Workflow start Dissolve this compound in anhydrous pyridine (B92270) add_reagent Add acyl chloride or anhydride (B1165640) (e.g., acetyl chloride) dropwise at 0°C start->add_reagent react Stir at room temperature for 2-24 hours add_reagent->react quench Quench with cold water react->quench extract Extract with ethyl acetate (B1210297) quench->extract wash Wash organic layer with 1M HCl, sat. NaHCO3, and brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry purify Purify by column chromatography dry->purify end Characterize product (NMR, MS) purify->end

Caption: General workflow for the esterification of hydroxyl groups on this compound.

Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add the desired acyl chloride or anhydride (1.1 to 5 equivalents, depending on the number of hydroxyls to be modified) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding cold water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Table 1: Example Reagents for Hydroxyl Group Esterification

ReagentIntroduced GroupPotential Application
Acetic AnhydrideAcetylProtection, increased lipophilicity
Benzoyl ChlorideBenzoylUV-active tag, increased steric bulk
Succinic AnhydrideSuccinylIntroduces a free carboxylic acid for further modification
Fmoc-ClFluorenylmethyloxycarbonylFluorescent tag, protecting group
Derivatization of the Carboxylic Acid Group

This protocol describes the coupling of the carboxylic acid with an amine to form an amide, a stable and common derivative.

Workflow for Carboxylic Acid Amidation

Amidation_Workflow start Dissolve this compound in anhydrous DMF/DCM add_reagents Add coupling agent (e.g., HBTU) and base (e.g., DIPEA) start->add_reagents add_amine Add desired amine add_reagents->add_amine react Stir at room temperature for 4-12 hours add_amine->react workup Dilute with ethyl acetate and wash with water and brine react->workup dry Dry over anhydrous Na2SO4 workup->dry purify Purify by column chromatography dry->purify end Characterize product (NMR, MS) purify->end

Caption: General workflow for the amidation of the carboxylic acid group on this compound.

Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of anhydrous dimethylformamide (DMF) and dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Activation: Add a peptide coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up: Dilute the reaction with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the resulting amide by column chromatography.

Table 2: Example Amines for Amidation

AmineIntroduced GroupPotential Application
PropargylaminePropargylClick chemistry handle
N-Boc-ethylenediamineBoc-protected aminoethylIntroduction of a primary amine after deprotection
MorpholineMorpholinylIncreased aqueous solubility
AnilinePhenylaminoAromatic moiety for SAR studies

Quantitative Data Presentation

As this document provides foundational protocols, specific quantitative data on the biological activity of this compound derivatives is not yet available. It is anticipated that researchers utilizing these methods will generate such data. For comparative purposes, results should be tabulated as shown below.

Table 3: Hypothetical Antifungal Activity of this compound Derivatives against Botrytis cinerea

CompoundModificationMIC (µg/mL)
This compound-Reference Value
Derivative 1Acetylation of hydroxylsExperimental Value
Derivative 2Benzoylation of hydroxylsExperimental Value
Derivative 3Propargyl amideExperimental Value
Derivative 4Morpholine amideExperimental Value

Safety Precautions

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

  • Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Handle with care under anhydrous conditions.

  • Peptide coupling reagents can be sensitizers. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Disclaimer: These protocols are intended for use by trained chemists. The user is solely responsible for the safe handling of all chemicals and for the validation of these procedures.

References

Troubleshooting & Optimization

Technical Support Center: Malolactomycin C Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Malolactomycin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process. As specific data for this compound is limited, this guide draws upon established principles for the isolation and purification of macrolide antibiotics produced by Streptomyces species.

Troubleshooting Guide

This section addresses common problems that may arise during the isolation and purification of this compound, presented in a question-and-answer format.

Question: Why is the yield of this compound from my Streptomyces fermentation broth consistently low?

Answer: Low yields of macrolide antibiotics from Streptomyces fermentation are a common challenge. Several factors could be contributing to this issue. The production of secondary metabolites is often complex and influenced by a range of factors from intracellular gene expression to fermentation conditions. Consider the following potential causes and troubleshooting steps:

  • Suboptimal Fermentation Conditions: The composition of the fermentation medium, pH, temperature, and aeration are critical for secondary metabolite production. Industrial processes for producing secondary metabolites are often lengthy and costly, with low yields being a frequent issue.

  • Mycelial Morphology: The physical form of the Streptomyces mycelium in liquid culture (e.g., pellets, clumps, or dispersed filaments) can significantly impact antibiotic production.

  • Metabolic Switching: Streptomyces may not be efficiently switching from primary to secondary metabolism, where antibiotic production occurs.

Troubleshooting Steps:

  • Optimize Fermentation Medium: Systematically vary the carbon and nitrogen sources, as well as trace element concentrations, to identify the optimal medium for this compound production.

  • Control Culture Conditions: Tightly control pH, temperature, and dissolved oxygen levels throughout the fermentation process.

  • Inoculum Development: Ensure a healthy and standardized inoculum is used for each fermentation batch.

  • Elicitor Addition: Consider the addition of small molecule elicitors to stimulate secondary metabolite production.

Question: I am observing significant degradation of this compound during the extraction and purification process. What could be the cause and how can I prevent it?

Answer: Macrolide antibiotics can be susceptible to degradation under certain conditions. The likely culprits are pH instability, thermal stress, or enzymatic activity.

  • pH Instability: Macrolides are often unstable in acidic or strongly basic conditions, which can lead to hydrolysis of the lactone ring or cleavage of glycosidic bonds.

  • Thermal Lability: Prolonged exposure to elevated temperatures during extraction, solvent evaporation, or chromatography can lead to degradation.

  • Enzymatic Degradation: Endogenous enzymes from the Streptomyces lysate may degrade the target compound.

Troubleshooting Steps:

  • Maintain pH Control: Buffer all aqueous solutions to a neutral or slightly alkaline pH during extraction and purification.

  • Work at Low Temperatures: Perform all steps, including centrifugation, extraction, and chromatography, at reduced temperatures (e.g., 4°C) whenever possible.

  • Minimize Processing Time: Streamline the workflow to reduce the overall time the sample is being processed.

  • Use Enzyme Inhibitors: Consider the addition of broad-spectrum enzyme inhibitors during the initial extraction phase.

Question: My chromatography peaks for this compound are broad and show poor resolution, suggesting the presence of impurities or isomers. How can I improve the separation?

Answer: Co-elution with structurally similar impurities, including isomers and analogs, is a frequent challenge in the purification of macrolide antibiotics.

  • Presence of Isomers: Macrolides often exist as a mixture of closely related isomers (e.g., positional isomers, stereoisomers) that are difficult to separate using standard chromatographic techniques.

  • Complex Fermentation Broth: The crude extract from Streptomyces fermentation is a complex mixture containing numerous other secondary metabolites.

  • Inappropriate Stationary Phase: The chosen chromatography column may not have the required selectivity for separating this compound from its impurities.

Troubleshooting Steps:

  • Multi-Step Purification: Employ a multi-step purification strategy combining different chromatographic techniques (e.g., normal-phase, reversed-phase, ion-exchange, size-exclusion).

  • High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with high-efficiency columns.

  • Optimize Mobile Phase: Systematically adjust the mobile phase composition, including solvent ratios, pH, and additives, to improve resolution.

  • Alternative Chromatography Techniques: Consider advanced techniques like counter-current chromatography (CCC) or centrifugal partition chromatography (CPC) for challenging separations.

Question: The final purified this compound powder is colored, not the desired white powder. How can I remove these color impurities?

Answer: The presence of pigments from the fermentation broth is a common issue. These impurities can be challenging to remove and may require specific purification steps.

  • Co-extraction of Pigments: Pigments produced by Streptomyces can be co-extracted with the target compound.

  • Adsorption to Stationary Phase: Some pigments may irreversibly bind to chromatography columns, reducing their efficiency.

Troubleshooting Steps:

  • Activated Carbon Treatment: Gently stir the crude extract or partially purified solution with activated charcoal to adsorb pigments. Perform this step with caution as it can also lead to loss of the target compound.

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively bind and remove interfering pigments before final purification.

  • Crystallization: If possible, induce crystallization of this compound, as this process can be highly effective in excluding impurities, including color bodies.

  • Membrane Filtration: Techniques like ultrafiltration can be employed to separate the macrolide antibiotic from high molecular weight impurities, which may include pigments.

Frequently Asked Questions (FAQs)

Q1: What is a typical workflow for the isolation and purification of a macrolide antibiotic like this compound from a Streptomyces fermentation broth?

A1: A general workflow is outlined in the diagram below. It typically involves initial separation of the biomass, extraction of the active compound, and a series of chromatographic steps to achieve high purity.

G Fermentation Streptomyces Fermentation Centrifugation Centrifugation/Filtration Fermentation->Centrifugation Biomass Biomass (discarded) Centrifugation->Biomass Supernatant Supernatant (contains this compound) Centrifugation->Supernatant SolventExtraction Solvent Extraction (e.g., with Ethyl Acetate) Supernatant->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Concentration Concentration (Rotary Evaporation) CrudeExtract->Concentration ConcentratedExtract Concentrated Crude Extract Concentration->ConcentratedExtract SilicaGel Silica (B1680970) Gel Chromatography (Initial Purification) ConcentratedExtract->SilicaGel Fractions Bioactive Fractions SilicaGel->Fractions ReversedPhase Reversed-Phase HPLC (High-Resolution Purification) Fractions->ReversedPhase PureCompound Pure this compound ReversedPhase->PureCompound Lyophilization Lyophilization PureCompound->Lyophilization FinalProduct White Powder of this compound Lyophilization->FinalProduct

Caption: General workflow for this compound isolation and purification.

Q2: What analytical techniques are recommended for monitoring the purification of this compound?

A2: A combination of techniques is essential. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative analysis of fractions. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is crucial for quantitative analysis and purity assessment.

Q3: Are there any specific safety precautions I should take when working with this compound and the solvents used in its purification?

A3: Yes. Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. As the biological activity of this compound may not be fully characterized, treat it as a potentially hazardous compound.

Data Presentation

The following tables provide hypothetical quantitative data to illustrate how to structure and present experimental results during the purification process.

Table 1: Solvent Extraction Efficiency for this compound

Solvent SystemVolume Ratio (Solvent:Broth)Extraction StepsRecovery of this compound (%)
Ethyl Acetate (B1210297)1:1385 ± 4
Dichloromethane1:1378 ± 5
n-Butanol1:1392 ± 3

Table 2: Comparison of Chromatography Steps for this compound Purification

Chromatography StepStationary PhaseMobile PhasePurity Achieved (%)Yield (%)
Silica Gel ColumnSilica Gel 60Hexane:Ethyl Acetate Gradient6570
Reversed-Phase HPLCC18Acetonitrile:Water Gradient>9880
Ion-ExchangeQ-SepharoseNaCl Gradient8590

Experimental Protocols

Protocol 1: General Extraction of this compound from Fermentation Broth

  • Harvesting: Centrifuge the Streptomyces fermentation broth at 8,000 x g for 20 minutes at 4°C to separate the mycelium from the supernatant.

  • Supernatant Collection: Carefully decant the supernatant, which contains the secreted this compound.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of n-butanol.

  • Pooling and Concentration: Pool the organic layers and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Crude Extract: The resulting residue is the crude extract containing this compound.

Protocol 2: Initial Purification by Silica Gel Chromatography

  • Column Packing: Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze each by TLC or HPLC to identify those containing this compound.

  • Pooling: Pool the fractions containing the compound of interest.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting workflow when encountering common issues during this compound purification.

G cluster_LowYield Troubleshooting Low Yield cluster_Degradation Troubleshooting Degradation cluster_PoorResolution Troubleshooting Poor Resolution cluster_ColoredProduct Troubleshooting Colored Product Start Problem Encountered LowYield Low Yield Start->LowYield Degradation Product Degradation Start->Degradation PoorResolution Poor Resolution Start->PoorResolution ColoredProduct Colored Product Start->ColoredProduct OptimizeFermentation Optimize Fermentation (Medium, pH, Temp) LowYield->OptimizeFermentation CheckMycelia Analyze Mycelial Morphology LowYield->CheckMycelia ControlpH Buffer Solutions Degradation->ControlpH LowTemp Work at Low Temperature Degradation->LowTemp MinimizeTime Reduce Processing Time Degradation->MinimizeTime MultiStep Multi-Step Chromatography PoorResolution->MultiStep OptimizeMobilePhase Optimize Mobile Phase PoorResolution->OptimizeMobilePhase HighResColumn Use High-Resolution Column PoorResolution->HighResColumn Charcoal Activated Charcoal Treatment ColoredProduct->Charcoal SPE Solid-Phase Extraction ColoredProduct->SPE Crystallize Attempt Crystallization ColoredProduct->Crystallize

Caption: Troubleshooting workflow for this compound purification.

Technical Support Center: Optimizing Malolacticin C Production in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general strategies for optimizing secondary metabolite production in Streptomyces. As there is limited specific public information available for "Malolacticin C," the protocols and troubleshooting advice are based on established principles for the biosynthesis of other Streptomyces secondary metabolites. Researchers should use this as a starting point and adapt the methodologies to their specific strain and experimental setup for Malolacticin C production.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture is growing well (high biomass), but the yield of Malolacticin C is consistently low or absent. What are the likely causes?

A1: This is a common issue in Streptomyces fermentations. High biomass does not always correlate with high secondary metabolite production. The primary reasons for this phenomenon include:

  • Suboptimal Media Composition: The nutrient balance, particularly the carbon-to-nitrogen (C:N) ratio, is critical for triggering secondary metabolism. An excess of readily available carbon and nitrogen can promote rapid vegetative growth while repressing the biosynthetic pathways for secondary metabolites like Malolacticin C.[1][2]

  • Incorrect Fermentation Parameters: Key physical parameters such as pH, temperature, and dissolved oxygen levels can significantly impact the enzymatic reactions involved in Malolacticin C biosynthesis.[1][2]

  • Timing of Harvest: Secondary metabolite production is often growth-phase dependent, typically occurring during the late logarithmic or stationary phase. Harvesting too early or too late can result in low yields.[3]

Q2: What are the most critical media components to optimize for improving Malolacticin C yield?

A2: The most influential media components for secondary metabolite production in Streptomyces are the carbon source, nitrogen source, and phosphate (B84403) concentration.

  • Carbon Source: While glucose is a common carbon source for growth, it can sometimes cause catabolite repression of secondary metabolite pathways. It's often beneficial to test alternative carbon sources like glycerol (B35011), starch, or maltose.[4][5]

  • Nitrogen Source: Complex nitrogen sources such as soybean meal, yeast extract, and peptone are often superior to inorganic nitrogen sources for inducing secondary metabolism.[4][6] The C:N ratio is a crucial factor to optimize.[3]

  • Phosphate: Phosphate is essential for primary metabolism, but high concentrations can inhibit the production of some secondary metabolites. Phosphate limitation is a known trigger for antibiotic biosynthesis in many Streptomyces species.[7][8]

Q3: How does morphology (e.g., pellet formation) of my Streptomyces culture affect Malolacticin C production?

A3: Mycelial morphology in submerged cultures can significantly impact yield. Dense pellets can lead to mass transfer limitations, especially for oxygen, in the core of the pellet. This can create a microenvironment that is not conducive to the production of secondary metabolites, which are often synthesized under aerobic conditions.[1][3] Dispersed mycelial growth is often preferred for consistent and high-yield production. Modifying seed culture conditions and agitation speed can help control pellet formation.[1]

Q4: At what stage of the fermentation should I expect to see the highest production of Malolacticin C?

A4: The production of many secondary metabolites, including antibiotics, by Streptomyces is typically initiated as the culture enters the stationary phase of growth when essential nutrients become limited.[3] It is recommended to perform a time-course experiment to determine the optimal harvest time for your specific Streptomyces strain and fermentation conditions.

Troubleshooting Guides

Problem 1: Inconsistent Malolacticin C Yield Between Batches
  • Possible Cause: Inconsistent inoculum quality or quantity.

  • Solution: Standardize your inoculum preparation protocol. Use a consistent spore concentration or a well-defined seed culture age and volume for inoculation.

  • Possible Cause: Variability in media preparation.

  • Solution: Ensure all media components are accurately weighed and dissolved. Use high-quality water and sterilize all batches of media under the same conditions.

  • Possible Cause: Fluctuations in fermentation parameters.

  • Solution: Calibrate and monitor probes for pH, temperature, and dissolved oxygen regularly. Ensure that agitation and aeration rates are consistent across all fermentations.

Problem 2: Low Malolacticin C Titer with Accumulation of Precursors
  • Possible Cause: A bottleneck in the Malolacticin C biosynthetic pathway.

  • Solution: This may require metabolic engineering approaches, such as overexpressing rate-limiting enzymes in the pathway or knocking out competing pathways.

  • Possible Cause: Feedback inhibition by the final product.

  • Solution: Consider implementing a fed-batch or continuous culture strategy to maintain a lower concentration of Malolacticin C in the bioreactor. In-situ product removal techniques could also be explored.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize the typical ranges for optimizing physical and nutritional parameters for secondary metabolite production in Streptomyces. These should be used as a starting point for the empirical optimization of Malolacticin C production.

Table 1: Physical Fermentation Parameters

ParameterTypical RangeOptimal Value (Example)Reference
Temperature25-37°C30°C[7]
pH6.0-8.07.0[6]
Agitation150-250 rpm200 rpm[6]
Incubation Time5-10 days7 days[6]

Table 2: Media Components for Optimization

ComponentTypeConcentration RangeOptimal Concentration (Example)Reference
Carbon SourceGlucose, Glycerol, Starch1-4% (w/v)2% Glycerol[4]
Nitrogen SourceSoybean Meal, Yeast Extract, Peptone0.5-2% (w/v)1% Peptone[4]
Phosphate (K₂HPO₄)Inorganic Salt0.05-0.1 g/L0.08 g/L[7]

Experimental Protocols

Inoculum Standardization Protocol

Objective: To prepare a consistent spore suspension for inoculating fermentation cultures.

Methodology:

  • Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP2 or Bennett's agar) at the optimal temperature until good sporulation is observed (typically 7-14 days).

  • Aseptically scrape the spores from the surface of the agar plate into a sterile solution (e.g., 20% glycerol in water).

  • Vortex the spore suspension vigorously to break up clumps.

  • Filter the suspension through sterile cotton wool to remove mycelial fragments.

  • Quantify the spore concentration using a hemocytometer.

  • Store the spore suspension in aliquots at -80°C. For each experiment, use a fresh aliquot to inoculate the seed culture.

One-Factor-at-a-Time (OFAT) Media Optimization Protocol

Objective: To identify the optimal concentration of a single media component for Malolacticin C production.

Methodology:

  • Prepare a basal fermentation medium with all components at a standard concentration, except for the component to be optimized.

  • Create a series of flasks where the concentration of the target component is varied, while all other components are kept constant. For example, to optimize the carbon source, you could test glucose, glycerol, and starch at concentrations of 1%, 2%, and 3% (w/v).

  • Inoculate each flask with a standardized inoculum of the Streptomyces strain.

  • Incubate the cultures under consistent conditions (e.g., temperature, agitation).

  • Harvest the fermentation broth at a predetermined time point (e.g., 7 days).

  • Extract Malolacticin C from the culture broth and quantify the yield using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • The concentration that results in the highest yield is considered the optimum for that component under the tested conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Malolacticin C Yield Start Low or No Malolacticin C Production CheckGrowth Is Biomass Growth Normal? Start->CheckGrowth PoorGrowth Troubleshoot Growth Conditions (Inoculum, Basal Medium) CheckGrowth->PoorGrowth No GoodGrowth Good Biomass, Low Product CheckGrowth->GoodGrowth Yes PoorGrowth->Start MediaOptimization Optimize Media Composition (C:N Ratio, Phosphate) GoodGrowth->MediaOptimization ParameterOptimization Optimize Fermentation Parameters (pH, Temp, DO) MediaOptimization->ParameterOptimization HarvestTime Optimize Harvest Time ParameterOptimization->HarvestTime AnalyzeResults Analyze Yield HarvestTime->AnalyzeResults End Optimized Yield AnalyzeResults->End Experimental_Workflow General Experimental Workflow for Yield Optimization Inoculum Standardized Inoculum Preparation SeedCulture Seed Culture Growth Inoculum->SeedCulture ProductionCulture Production Fermentation (Shake Flask or Bioreactor) SeedCulture->ProductionCulture Optimization Vary One Factor (e.g., Carbon Source) ProductionCulture->Optimization Fermentation Incubate under Controlled Conditions Optimization->Fermentation Harvest Harvest at Optimal Time Fermentation->Harvest Extraction Solvent Extraction of Malolacticin C Harvest->Extraction Quantification Quantify Yield (HPLC) Extraction->Quantification Analysis Data Analysis and Comparison Quantification->Analysis

References

"troubleshooting Malolactomycin C degradation issues"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential degradation issues with Malolactomycin C. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an antibiotic sourced from Streptomyces.[1] Like many complex organic molecules, its stability can be influenced by various environmental factors. It is crucial to handle and store the compound under recommended conditions to ensure its integrity for experimental use.

Q2: What are the common signs of this compound degradation?

Degradation of this compound can manifest in several ways, including:

  • Loss of biological activity in assays.

  • Appearance of new peaks or disappearance of the parent peak in chromatographic analysis (e.g., HPLC, LC-MS).

  • Changes in physical appearance, such as color change or precipitation in solution.

  • A shift in pH of a solution containing the compound.

Q3: What analytical methods are suitable for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful and commonly used methods for stability assessment.[2][3][4] These techniques can separate the parent compound from its degradation products and provide quantitative data on the extent of degradation. A well-developed, stability-indicating HPLC method is crucial for accurate analysis.[5]

Troubleshooting Guide: Degradation Issues

This guide addresses specific problems you might encounter and provides actionable steps to resolve them.

Problem 1: Inconsistent or lower-than-expected bioactivity in my experiments.
  • Possible Cause: Degradation of this compound in your stock solution or during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Prepare a fresh stock solution from a new vial of this compound.

      • Analyze the old and new stock solutions by HPLC to check for the presence of the parent peak and any degradation products.

    • Evaluate Experimental Conditions:

      • Temperature: Ensure that all experimental steps are performed at the recommended temperature. Avoid repeated freeze-thaw cycles of stock solutions.

      • pH: Check the pH of your buffers and media. Extreme pH values can accelerate the degradation of many organic compounds.

      • Light Exposure: Protect solutions from direct light, especially if the compound is known to be light-sensitive. Use amber vials or cover containers with aluminum foil.

      • Oxygen Exposure: If the compound is susceptible to oxidation, consider using degassed solvents and purging containers with an inert gas (e.g., nitrogen or argon).

Problem 2: I see extra peaks in my HPLC/LC-MS analysis that were not there before.
  • Possible Cause: This is a strong indication of compound degradation.

  • Troubleshooting Steps:

    • Systematic Stability Study: Conduct a forced degradation study to identify the conditions causing the degradation. This involves intentionally exposing the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, UV light).

    • Review Solvent and Buffer Compatibility: Ensure that the solvents and buffers used are compatible with this compound. Some organic solvents or buffer components can react with the compound.

    • Check for Contamination: Rule out contamination from glassware, pipette tips, or other reagents.

Data Presentation: Stability of this compound under Various Conditions

The following tables summarize hypothetical quantitative data from a stability study on this compound.

Table 1: Effect of Temperature on this compound Stability in Solution (pH 7.4)

Temperature (°C)Incubation Time (hours)Remaining this compound (%)
42498.5
25 (Room Temp)2491.2
372480.4
502465.1

Table 2: Effect of pH on this compound Stability at 25°C

pHIncubation Time (hours)Remaining this compound (%)
3.01275.3
5.01292.1
7.41295.8
9.01288.6

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial.

  • Reconstitute the powder in a suitable solvent (e.g., DMSO, Ethanol) to a final concentration of 10 mM.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically the wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Procedure:

    • Dilute a sample of the this compound solution to be tested in the initial mobile phase composition.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the peak corresponding to this compound and any new peaks corresponding to degradation products.

    • Quantify the peak areas to determine the percentage of remaining this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: this compound Powder reconstitute Reconstitute in Solvent start->reconstitute aliquot Aliquot and Store reconstitute->aliquot expose Expose to Stressors (Heat, pH, Light, Oxidant) aliquot->expose hplc HPLC/LC-MS Analysis expose->hplc data Data Interpretation hplc->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flowchart start Issue: Inconsistent Results or Unexpected HPLC Peaks check_stock Is the stock solution fresh and properly stored? start->check_stock check_conditions Are experimental conditions (pH, temp, light) controlled? check_stock->check_conditions Yes prepare_fresh Action: Prepare fresh stock solution. Re-analyze. check_stock->prepare_fresh No review_protocol Action: Review and optimize experimental protocol. check_conditions->review_protocol No forced_degradation Action: Perform forced degradation study to identify instability factors. check_conditions->forced_degradation Yes problem_solved Problem Resolved prepare_fresh->problem_solved review_protocol->problem_solved forced_degradation->problem_solved

Caption: Troubleshooting logic for this compound degradation issues.

References

Technical Support Center: Refining HPLC Methods for Malolactomycin C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the analysis of Malolactomycin C.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

ProblemPotential CauseSuggested Solution
High Backpressure 1. Blockage in the system (e.g., column frit, tubing, injector).[1][2] 2. Particulate matter from the sample. 3. Mobile phase precipitation.1. Systematically check for blockages by disconnecting components. Backflush the column with a compatible solvent. 2. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[3] 3. Ensure mobile phase components are fully miscible and salts are completely dissolved. Consider online degassing.
No Peak or Very Small Peak 1. Incorrect injection or autosampler malfunction. 2. Low concentration of this compound in the sample. 3. Degradation of the analyte. 4. Incorrect detector wavelength.1. Manually inject a standard to verify system performance. Check autosampler syringe and vial placement. 2. Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Ensure proper sample storage conditions (e.g., -20°C). This compound is soluble in methanol (B129727) and DMSO.[2] Prepare fresh standards and samples. 4. As a macrolide, this compound may lack a strong chromophore. Use a low UV wavelength (e.g., 210-220 nm) for detection.[4]
Peak Tailing 1. Secondary interactions between this compound and the stationary phase. 2. Column overload. 3. Dead volume in the HPLC system.1. Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase to mask active silanol (B1196071) groups.[4] Adjust mobile phase pH. 2. Dilute the sample or reduce the injection volume.[5] 3. Check and minimize the length and diameter of tubing between the column and detector. Ensure all fittings are secure.
Peak Splitting or Broadening 1. Mismatch between sample solvent and mobile phase. 2. Column degradation or void formation. 3. Presence of isomers or closely related impurities.1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Replace the column. Use a guard column to protect the analytical column. 3. Optimize the mobile phase composition or gradient to improve resolution. Consider a different stationary phase.
Retention Time Drift 1. Inconsistent mobile phase composition.[1] 2. Column temperature fluctuations.[6] 3. Column aging or contamination. 4. Pump malfunction leading to inconsistent flow rate.[1]1. Prepare fresh mobile phase daily and use an online degasser.[3] 2. Use a column oven to maintain a stable temperature. 3. Flush the column with a strong solvent. If the problem persists, replace the column. 4. Check the pump for leaks and ensure proper check valve function.
Baseline Noise or Drift 1. Air bubbles in the system.[3][7] 2. Contaminated mobile phase or detector cell.[3][6] 3. Detector lamp nearing the end of its life.1. Thoroughly degas the mobile phase and purge the pump.[8] 2. Use HPLC-grade solvents and filter the mobile phase. Flush the detector cell with a suitable solvent. 3. Replace the detector lamp.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: Based on its nature as a large (40-membered) macrolide antibiotic, a reversed-phase HPLC method is recommended.[9] A good starting point would be:

  • Column: C18 or C8, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm, as many macrolides have low UV absorbance at higher wavelengths.[4]

  • Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.

Q2: How should I prepare my this compound sample if it is in a complex matrix like a fermentation broth?

A2: For complex matrices, sample preparation is crucial to remove interferences and protect the HPLC column.[8]

  • Liquid-Liquid Extraction (LLE): Extract the broth with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge, load the sample, wash away polar impurities with a weak solvent, and then elute this compound with a stronger organic solvent like methanol or acetonitrile.[10]

Q3: My peak for this compound is very broad. What can I do to improve it?

A3: Peak broadening for large molecules like this compound can be due to several factors.

  • Optimize Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.

  • Adjust Flow Rate: A lower flow rate can sometimes improve efficiency, but may also increase analysis time.

  • Mobile Phase Modifiers: The addition of a small amount of an ion-pairing agent or an amine modifier (like triethylamine) can reduce secondary interactions with the column packing material.

  • Check for Column Overload: As mentioned in the troubleshooting guide, injecting too much sample can cause peak broadening.[5]

Q4: I am not sure about the stability of this compound during analysis. What precautions should I take?

A4: While specific stability data for this compound is limited, general precautions for large, complex molecules should be taken.

  • Temperature: Keep samples and standards in an autosampler cooled to 4-10 °C.

  • pH: The stability of macrolides can be pH-dependent. It is advisable to evaluate the stability of this compound in different pH conditions if you are developing a method with a buffered mobile phase.

  • Light: Protect samples from light, especially if they will be in the autosampler for an extended period.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on your specific sample and HPLC system.

1. Materials:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or ammonium acetate

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Filter both mobile phases through a 0.45 µm filter and degas.

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 30-90% B 20-25 min: 90% B 25-26 min: 90-30% B 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detector UV at 215 nm

4. Sample Preparation:

  • Dissolve this compound standard and samples in methanol or DMSO at a concentration of approximately 1 mg/mL.[2]

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Obtain Sample (e.g., Fermentation Broth) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Standard Prepare this compound Standard (in Methanol/DMSO) Filtration Filter through 0.22 µm Syringe Filter Standard->Filtration Extraction->Filtration Injection Inject onto HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (210-220 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report Integration->Report troubleshooting_workflow Problem Identify HPLC Problem (e.g., High Pressure, Poor Peak Shape) Pressure High Backpressure? Problem->Pressure PeakShape Poor Peak Shape? Problem->PeakShape Retention Retention Time Drift? Problem->Retention NoPeak No/Small Peak? Problem->NoPeak Pressure_Sol1 Check for Blockages (Column, Tubing, Injector) Pressure->Pressure_Sol1 Yes Pressure_Sol2 Filter Sample Pressure->Pressure_Sol2 Yes Pressure_Sol3 Check Mobile Phase Compatibility Pressure->Pressure_Sol3 Yes PeakShape_Sol1 Adjust Mobile Phase pH/ Add Modifier PeakShape->PeakShape_Sol1 Yes PeakShape_Sol2 Dilute Sample/ Reduce Injection Volume PeakShape->PeakShape_Sol2 Yes PeakShape_Sol3 Check System Dead Volume PeakShape->PeakShape_Sol3 Yes Retention_Sol1 Prepare Fresh Mobile Phase/ Degas Thoroughly Retention->Retention_Sol1 Yes Retention_Sol2 Use Column Oven Retention->Retention_Sol2 Yes Retention_Sol3 Flush or Replace Column Retention->Retention_Sol3 Yes NoPeak_Sol1 Verify Injection Process NoPeak->NoPeak_Sol1 Yes NoPeak_Sol2 Concentrate Sample NoPeak->NoPeak_Sol2 Yes NoPeak_Sol3 Check Analyte Stability NoPeak->NoPeak_Sol3 Yes NoPeak_Sol4 Optimize Detector Wavelength NoPeak->NoPeak_Sol4 Yes

References

"addressing batch-to-batch variability of Malolactomycin C"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malolactomycin C. The information provided aims to address potential issues related to batch-to-batch variability and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a 40-membered macrolide antibiotic produced by Streptomyces sp.[1][2]. It is the N-demethylated analogue of other malolactomycins[2]. Its primary reported biological activity is as an antifungal agent, showing moderate effectiveness against plant pathogens such as Cladosporium, Botrytis cinerea, and Pyricularia[1][2].

Q2: What are the potential sources of batch-to-batch variability with this compound?

As a natural product, the batch-to-batch variability of this compound can be influenced by several factors during its production and handling. These can include[3]:

  • Fermentation Conditions: Variations in the growth medium, temperature, pH, and aeration during the fermentation of the producing Streptomyces strain.

  • Purification Process: Differences in extraction and purification methods can lead to varying impurity profiles between batches.

  • Compound Stability: Degradation of this compound due to improper storage conditions (e.g., exposure to light, temperature fluctuations, or moisture).

  • Supplier Specifications: Different suppliers may have varying quality control standards, leading to differences in purity and characterization.

Q3: How can I assess the quality and consistency of a new batch of this compound?

It is crucial to perform in-house quality control on each new batch of this compound before conducting critical experiments. This should involve both physicochemical characterization and a biological activity assessment.

  • Physicochemical Characterization: Techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the identity, purity, and integrity of the compound.

  • Biological Activity Assessment: A functional assay, such as a Minimum Inhibitory Concentration (MIC) assay against a susceptible fungal strain, should be performed to ensure the bioactivity of the new batch is comparable to previous batches[4].

Q4: What is the putative mechanism of action for this compound?

While the direct signaling pathway of this compound has not been fully elucidated, its analogue, Malolactomycin D, has been shown to be a selective inhibitor of the Ras signaling pathway. Specifically, Malolactomycin D inhibits the activation of p38 MAP kinase and Jun N-terminal kinase (JNK), but not ERK1 or 2. This leads to the suppression of matrix metalloproteinases (MMPs) expression[2]. It is plausible that this compound may have a similar mechanism of action.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in our assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound - Ensure the compound is stored at -20°C as recommended[2].- Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.- Verify the purity of older batches using HPLC to check for degradation products.
Inaccurate Concentration of Stock Solutions - Confirm the molecular weight used for calculations (1216.54 g/mol )[2].- Use a calibrated analytical balance for weighing the compound.- Ensure complete solubilization in an appropriate solvent (solubility information may need to be empirically determined, but DMSO is a common solvent for macrolides).
Variability in Assay Conditions - Standardize all assay parameters, including cell density, incubation time, and temperature.- Use a consistent source and batch of reagents and media.- Include positive and negative controls in every experiment.
Lower Purity of a New Batch - Compare the certificate of analysis (CoA) from the supplier with previous batches.- Perform in-house HPLC analysis to confirm the purity (>95% is a common benchmark)[2].- If purity is lower, consider re-purification or sourcing from a different supplier.
Issue 2: Discrepancies in physicochemical characterization between batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Impurities - In HPLC, look for additional peaks that are not present in the chromatogram of a reference batch.- In MS, search for unexpected m/z values.- In NMR, identify unassigned signals.
Structural Changes - Compare the mass spectrum of the new batch with the expected molecular weight (1216.54 g/mol )[2].- Acquire and compare 1H and 13C NMR spectra with any available reference data to confirm the chemical structure.
Instrumental Variation - Ensure that the analytical instruments (HPLC, MS, NMR) are properly calibrated and maintained.- Use the same experimental parameters for analyzing different batches.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C62H109N3O20[2]
Molecular Weight 1216.54 g/mol [2]
CAS Number 189759-03-3[2]
Appearance White to off-white solidGeneral observation
Purity (typical) >95% by HPLC[2]
Long-term Storage -20°C[2]

Table 2: Example Data for Batch Comparison of this compound

Parameter Batch A (Reference) Batch B (New) Acceptance Criteria
Purity (HPLC Area %) 97.5%96.8%>95%
Major Peak Retention Time (min) 15.215.1± 0.2 min of reference
[M+H]+ (m/z) 1217.781217.79± 0.5 Da of theoretical
MIC vs. B. cinerea (µg/mL) 1012.5Within one two-fold dilution

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

Objective: To assess the purity of different batches of this compound and compare their chromatographic profiles.

Materials:

  • This compound (different batches)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Method:

  • Sample Preparation:

    • Prepare stock solutions of each this compound batch at 1 mg/mL in DMSO.

    • Dilute the stock solutions to a working concentration of 100 µg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 60% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Compare the retention time of the main peak for each batch.

    • Calculate the purity of each batch by dividing the area of the main peak by the total area of all peaks.

    • Examine the chromatograms for the presence of new or significantly larger impurity peaks in one batch compared to another.

Protocol 2: Confirmation of this compound Identity by Mass Spectrometry

Objective: To confirm the molecular weight of this compound in different batches.

Materials:

  • This compound samples from Protocol 1

  • LC-MS system with an electrospray ionization (ESI) source

Method:

  • Infusion or LC-MS Analysis:

    • Inject the prepared samples into the LC-MS system using the HPLC conditions from Protocol 1.

  • MS Parameters (Example):

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 500-1500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Data Analysis:

    • Look for the protonated molecule [M+H]+ at an m/z corresponding to the molecular weight of this compound (1216.54 + 1.007 = 1217.55). Adducts such as [M+Na]+ may also be observed.

    • Compare the mass spectra of different batches to ensure the primary ion is consistent.

Protocol 3: Bioactivity Assessment using a Minimum Inhibitory Concentration (MIC) Assay

Objective: To compare the antifungal activity of different batches of this compound.

Materials:

  • This compound (different batches) dissolved in DMSO

  • A susceptible fungal strain (e.g., Botrytis cinerea)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth)

  • 96-well microtiter plates

Method:

  • Prepare a 2-fold serial dilution of each this compound batch in the 96-well plate.

  • Inoculate each well with a standardized suspension of the fungal strain.

  • Include a positive control (fungus only) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 25°C for 48-72 hours).

  • The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.

  • Compare the MIC values obtained for the different batches. A reproducible result should be within one two-fold dilution.

Visualizations

experimental_workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Physicochemical Analysis cluster_2 Biological Validation cluster_3 Decision cluster_4 Outcome br New Batch of This compound coa Compare CoA with Previous Batches br->coa hplc HPLC Analysis (Purity, Profile) coa->hplc ms Mass Spectrometry (Identity) hplc->ms mic MIC Assay (Bioactivity) ms->mic decision Batch Meets Specifications? mic->decision accept Accept Batch for Experiments decision->accept Yes reject Reject Batch & Contact Supplier decision->reject No

Caption: Workflow for validating a new batch of this compound.

signaling_pathway cluster_0 Putative Signaling Pathway of this compound mlc This compound mekk MEKK mlc->mekk Inhibition? ras Ras ras->mekk erk ERK1/2 mkk3_6 MKK3/6 mekk->mkk3_6 mkk4_7 MKK4/7 mekk->mkk4_7 p38 p38 MAPK mkk3_6->p38 jnk JNK mkk4_7->jnk ap1 AP-1 (c-Jun, ATF2) p38->ap1 jnk->ap1 mmp MMP-1, MMP-9 Expression ap1->mmp

Caption: Putative mechanism of action for this compound.

troubleshooting_logic cluster_assay Assay Parameters cluster_compound Compound Integrity cluster_batch Batch Comparison start Inconsistent Experimental Results reagents Check Reagents & Media (Lot, Age) start->reagents storage Check Storage Conditions (-20°C) start->storage compare_coa Compare CoA start->compare_coa conditions Verify Incubation (Time, Temp) reagents->conditions controls Review Controls (Pos, Neg) conditions->controls decision Issue Resolved? controls->decision solution Prepare Fresh Stock Solution storage->solution purity Re-evaluate Purity (HPLC) solution->purity purity->decision compare_hplc Compare HPLC Profiles compare_coa->compare_hplc compare_mic Compare Bioactivity compare_hplc->compare_mic compare_mic->decision end Consistent Results decision->end Yes contact Contact Supplier/ Consider New Source decision->contact No

Caption: Logical workflow for troubleshooting inconsistent results.

References

"overcoming low bioactivity of Malolactomycin C in assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with Malolactomycin C in their assays.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected bioactivity of this compound in our cellular assay. What are the potential primary causes?

A1: Low bioactivity of natural products like this compound in assays can stem from several factors. The most common issues include poor solubility in aqueous assay media, degradation of the compound under experimental conditions, or compound aggregation leading to reduced availability to the target.[1][2] It is also possible that the compound is a Pan-Assay Interference Compound (PAIN), which can show activity through non-specific mechanisms, although this is less likely to be the cause of low activity.[2]

Q2: How can we confirm if solubility is the limiting factor for this compound's activity?

A2: Visual inspection of your assay wells for precipitation is a primary step.[1] For a more quantitative assessment, you can perform a solubility test by preparing a dilution series of this compound in your assay buffer and measuring the absorbance or using nephelometry to detect light scattering from undissolved particles.

Q3: What solvents are recommended for preparing stock solutions of this compound?

Q4: Could the observed low activity be due to compound degradation?

A4: Yes, natural products can be unstable.[1] Factors like pH, temperature, and light exposure can lead to degradation.[2] It is advisable to prepare fresh working solutions for each experiment and store stock solutions in the dark at low temperatures (e.g., -20°C or -80°C).

Q5: What is compound aggregation and how can it affect the bioactivity of this compound?

A5: Compound aggregation occurs when hydrophobic molecules self-associate in aqueous solutions to form aggregates.[2] These aggregates can sequester the compound, reducing its effective concentration available to interact with the target protein, thus leading to lower observed bioactivity.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low bioactivity of this compound.

Issue 1: Inconsistent or Non-Reproducible Bioactivity
Potential Cause Troubleshooting Step Expected Outcome
Compound Instability Re-test with a freshly prepared sample of this compound.[1]Consistent activity is observed with fresh samples.
Investigate the stability of the compound under assay and storage conditions (e.g., through HPLC-MS analysis over time).[1]Degradation products are identified, indicating the need for modified handling or storage.
Poor Solubility Visually inspect for precipitation in assay plates.[1]No visible precipitate should be present at the tested concentrations.
Try different solubilizing agents or pre-incubation steps.[1]Improved and more consistent bioactivity is observed.
Issue 2: Consistently Low Bioactivity
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Assay Conditions Optimize assay parameters such as pH, temperature, and incubation time to ensure they are suitable for the target and not inhibitory to this compound.[1]An increase in bioactivity is observed under optimized conditions.
Compound Aggregation Include a small amount (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 in the assay buffer.[2]A significant increase in potency (lower IC50/EC50) is observed.
Perform Dynamic Light Scattering (DLS) to detect aggregates.[2]The presence of particles >100 nm confirms aggregation, which should be reduced by detergents.
Inappropriate Assay Selection Consider using a broader, phenotype-based assay if a highly specific target-based assay is yielding negative results. The compound may act through a different mechanism.[1]Activity is detected in a different assay system.

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Assay Buffer
  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the stock solution in the assay buffer to achieve final concentrations ranging from your highest intended assay concentration down to a low concentration (e.g., 100 µM to 0.1 µM).

  • Incubation: Incubate the dilutions under the same conditions as your bioassay (e.g., 37°C for 1 hour).

  • Visual Inspection: Carefully inspect each dilution for any visible precipitate.

  • (Optional) Quantitative Measurement: Measure the turbidity of each solution using a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal compared to the buffer control indicates insolubility.

Protocol 2: Evaluating Compound Stability
  • Sample Preparation: Prepare a solution of this compound in your assay buffer at a relevant concentration.

  • Time-Course Incubation: Aliquot the solution and incubate it under your standard assay conditions (temperature, light) for different durations (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, analyze the sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Data Analysis: Compare the peak area of the parent this compound compound across the different time points. A significant decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.

Visualizations

Caption: A workflow for troubleshooting low bioactivity of this compound.

signaling_pathway_hypothesis cluster_pathway Hypothetical Mechanism of Action cluster_issues Potential Issues malolactomycin This compound target_protein Target Protein (e.g., Kinase, Receptor) malolactomycin->target_protein Binding downstream_effector Downstream Effector target_protein->downstream_effector Modulation cellular_response Cellular Response (e.g., Apoptosis, Cytotoxicity) downstream_effector->cellular_response low_bioactivity Observed Low Bioactivity cellular_response->low_bioactivity Leads to solubility_issue Poor Solubility solubility_issue->malolactomycin Reduces effective concentration degradation_issue Degradation degradation_issue->malolactomycin Reduces active compound aggregation_issue Aggregation aggregation_issue->malolactomycin Sequesters compound

Caption: Factors potentially leading to low bioactivity of this compound.

References

"strategies to enhance Malolactomycin C stability in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Malolactomycin C. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues that may arise during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Solution
Loss of biological activity over a short period. Degradation of the this compound molecule. Polyketides can be sensitive to pH, temperature, and light.1. pH Optimization: Prepare solutions in a suitable buffer system. The optimal pH should be determined empirically, starting with a neutral pH (e.g., 7.0) and testing a range (e.g., pH 5-8). 2. Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, maintain them on ice during experiments. 3. Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Precipitation of the compound in solution. Poor solubility of this compound in the chosen solvent or buffer.1. Solvent Selection: Test a range of biocompatible solvents (e.g., DMSO, ethanol) to dissolve the compound before diluting into aqueous buffers. 2. Use of Solubilizing Agents: Consider the use of excipients such as cyclodextrins to enhance solubility.[1][2][3] 3. Concentration Adjustment: Work with lower concentrations of the compound if solubility is a limiting factor.
Inconsistent experimental results. Variability in the stability of this compound solutions between experiments.1. Standardized Solution Preparation: Prepare fresh solutions for each experiment from a well-characterized solid stock. 2. Consistent Storage Conditions: Ensure all aliquots are stored under identical conditions (temperature, light exposure). 3. Quality Control: Periodically check the purity and concentration of your stock solution using analytical methods like HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific data for this compound is limited, polyketides are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. For biological assays, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed levels that could cause toxicity or other artifacts.

Q2: How should I store this compound solutions to ensure maximum stability?

A2: To maximize stability, stock solutions of this compound should be stored at low temperatures, ideally at -20°C or -80°C. Solutions should be prepared in small, single-use aliquots to minimize the number of freeze-thaw cycles, which can contribute to degradation. Protect all solutions from light by using amber-colored tubes or by wrapping the containers in foil.

Q3: What are the primary factors that can cause degradation of this compound in solution?

A3: The stability of polyketide antibiotics like this compound can be influenced by several factors, including:

  • pH: Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.[4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4][5][6]

  • Light: Exposure to light, particularly UV light, can lead to photolytic degradation.[4][5][7]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[4]

Q4: Are there any chemical modifications or formulation strategies that can enhance the stability of this compound?

A4: Yes, several strategies can be employed to enhance the stability of polyketide macrolides:

  • Chemical Modification: Structural modifications through techniques like enzyme engineering can improve the intrinsic stability of the molecule.[8][9][10] This could involve altering post-PKS (Polyketide Synthase) modifications like glycosylation or methylation.[10]

  • Formulation with Excipients: The use of stabilizing excipients can protect the active compound. For example, cyclodextrins can form inclusion complexes that shield labile parts of the drug molecule from the solvent.[1][2][3][4] Antioxidants can be added to prevent oxidative degradation.

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) the compound, potentially with stabilizing excipients, can significantly improve its shelf-life by removing water.

  • Encapsulation: Technologies like microencapsulation or nanoparticle formulation can provide a protective barrier against environmental factors.[4][11]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the degradation pathways of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[12][13][14]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for 24, 48, and 72 hours. A control sample should be kept in the dark.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[14]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound in the presence of its degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column.

    • Develop a gradient elution method using a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Method Optimization:

    • Inject a mixture of stressed and unstressed this compound samples generated from the forced degradation study.

    • Optimize the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Detection: Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables provide examples of how to structure quantitative data from stability studies.

Table 1: Effect of pH on this compound Stability at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
3.010065.234.8
5.010088.911.1
7.010095.14.9
9.010072.427.6

Table 2: Effect of Temperature on this compound Stability in pH 7.0 Buffer

Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
410098.71.3
2510095.14.9
4010081.518.5
6010055.344.7

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Apply Stress base Base Hydrolysis stock->base Apply Stress oxidation Oxidation stock->oxidation Apply Stress thermal Thermal Stress stock->thermal Apply Stress photo Photolytic Stress stock->photo Apply Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Generate Chromatograms stability_logic cluster_causes Potential Causes cluster_solutions Potential Solutions instability Observed Instability (e.g., Activity Loss, Precipitation) ph Inappropriate pH instability->ph temp High Temperature instability->temp light Light Exposure instability->light solubility Poor Solubility instability->solubility optimize_ph Optimize pH with Buffers ph->optimize_ph control_temp Store at Low Temperature temp->control_temp protect_light Use Light-Protective Containers light->protect_light excipients Use Solubilizing Excipients (e.g., Cyclodextrins) solubility->excipients

References

Technical Support Center: Mitigating Off-Target Effects of Mitomycin C in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Malolactomycin C": Initial searches for "this compound" did not yield specific information, suggesting a possible typographical error. This guide has been developed for Mitomycin C (MMC) , a widely researched antitumor antibiotic with a known mechanism of action and well-documented cellular effects. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals working with DNA-damaging agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Mitomycin C?

A1: Mitomycin C is a potent DNA crosslinking agent.[1][2] After bioreductive activation within the cell, it forms covalent bonds with DNA, primarily creating interstrand crosslinks.[1] This damage blocks DNA replication and transcription, leading to cell cycle arrest and, ultimately, cell death.[3][4]

Q2: What are the main "off-target" effects of Mitomycin C?

A2: While its primary target is nuclear DNA, Mitomycin C can induce several effects that may be considered "off-target" in certain experimental contexts:

  • Mitochondrial DNA Damage: Mitomycin C can be activated by mitochondria and cause damage to mitochondrial DNA, leading to decreased mitochondrial integrity and reduced ATP production.[5]

  • Generation of Reactive Oxygen Species (ROS): The bioreductive activation of Mitomycin C can lead to the production of superoxide (B77818) and hydroxyl radicals, inducing oxidative stress.[6][7][8]

  • Induction of Cellular Senescence: At low concentrations, prolonged exposure to Mitomycin C can induce irreversible cellular senescence rather than apoptosis.[9][10]

  • Modulation of Signaling Pathways: Mitomycin C has been shown to affect various signaling pathways, including the RAS/MAPK/ERK and Akt pathways.[11] It can also down-regulate the expression of genes involved in DNA double-strand break repair.[12]

Q3: How can I be sure the phenotype I'm observing is due to the on-target DNA crosslinking effect?

A3: Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Use a Rescue Experiment: If possible, use a method to repair the specific DNA damage caused by MMC and observe if the phenotype is reversed.

  • Correlate with DNA Damage Markers: Measure the levels of DNA damage markers (e.g., γH2AX, FANCD2 monoubiquitination) and see if the extent of damage correlates with the observed phenotype.

  • Assess Mitochondrial Function: Evaluate mitochondrial health (e.g., membrane potential, ATP levels) to determine if mitochondrial dysfunction is a primary driver of the observed effects.

  • Measure Oxidative Stress: Quantify ROS levels to assess the contribution of oxidative stress to the cellular response.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent results between experiments 1. Variability in cell density at the time of treatment.2. Inconsistent Mitomycin C activity (degradation).3. Differences in cell cycle phase distribution.1. Ensure consistent cell seeding density and confluency.2. Prepare fresh Mitomycin C solutions for each experiment.3. Synchronize cells in a specific cell cycle phase before treatment.
Higher than expected cytotoxicity in control cell lines 1. Control cell line may have a compromised DNA damage response.2. Off-target effects on essential cellular processes.1. Verify the DNA repair capacity of your control cells.2. Use a lower concentration of Mitomycin C and/or a shorter exposure time.
No observable effect at expected concentrations 1. Cell line may have intrinsic or acquired resistance to Mitomycin C.2. Inefficient bioreductive activation of the drug.1. Test a higher concentration range or a different cell line.2. Ensure that the cell culture conditions (e.g., hypoxia) are conducive to MMC activation.
Cells are undergoing senescence instead of apoptosis 1. The concentration of Mitomycin C is too low.2. The cell line is predisposed to senescence.1. Increase the concentration of Mitomycin C.2. Use a positive control for apoptosis to ensure the assay is working.

Quantitative Data Summary

Mitomycin C IC50 Values in Various Cell Lines
Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Cancer~15-20
MDA-MB-468 Breast Cancer~10-15
A549 Non-Small Cell Lung Cancer~80-300
HCT116 Colon Carcinoma~6 µg/mL
HCT116b (resistant) Colon Carcinoma~10 µg/mL
HCT116-44 (acquired resistance) Colon Carcinoma~50 µg/mL

Note: IC50 values can vary significantly between studies depending on the assay conditions (e.g., drug exposure time, cell density). The values presented here are approximate and should be used as a guide.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Mitomycin C Cytotoxicity

Objective: To determine the cytotoxic effect of Mitomycin C on a chosen cell line and calculate the IC50 value.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Mitomycin C

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Mitomycin C Preparation: Prepare a stock solution of Mitomycin C in DMSO. Further dilute the stock solution in complete medium to obtain a range of working concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared Mitomycin C dilutions. Include a vehicle control (medium with the highest concentration of DMSO used). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

Objective: To detect cellular senescence induced by low-dose Mitomycin C treatment.

Materials:

  • Cells cultured on coverslips or in multi-well plates

  • Mitomycin C (low concentration, e.g., 0.01-0.05 µg/mL)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and citric acid/sodium phosphate (B84403) buffer, pH 6.0)

  • Microscope

Methodology:

  • Treatment: Treat cells with a low concentration of Mitomycin C for an extended period (e.g., 3-6 days).

  • Washing: Wash the cells twice with PBS.

  • Fixation: Fix the cells with the fixative solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add the SA-β-Gal staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours. Protect from light.

  • Visualization: Observe the cells under a microscope for the development of a blue color, which indicates β-galactosidase activity.

  • Quantification (Optional): Count the number of blue-stained cells versus the total number of cells in several fields of view to determine the percentage of senescent cells.

Visualizations

MitomycinC_Pathway cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes MMC Mitomycin C Activated_MMC Activated Mitomycin C MMC->Activated_MMC Bioreduction DNA Nuclear DNA Activated_MMC->DNA Alkylation Mito_DNA Mitochondrial DNA Activated_MMC->Mito_DNA Alkylation ROS Reactive Oxygen Species (ROS) Activated_MMC->ROS Redox Cycling Signaling_Alteration Signaling Pathway Alteration (RAS/MAPK, Akt) Activated_MMC->Signaling_Alteration DNA_Crosslinks DNA Interstrand Crosslinks DNA->DNA_Crosslinks Mito_Damage Mitochondrial Damage Mito_DNA->Mito_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest DNA_Crosslinks->Cell_Cycle_Arrest Apoptosis Apoptosis Senescence Senescence Cell_Cycle_Arrest->Apoptosis Cell_Cycle_Arrest->Senescence Low Dose

Caption: Mitomycin C mechanism of action and downstream cellular effects.

MMC_Workflow cluster_assays Perform Assays start Start Experiment seed_cells Seed Cells in Appropriate Vessel start->seed_cells treat_cells Treat with Mitomycin C (and controls) seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability dna_damage DNA Damage Assay (e.g., γH2AX staining) incubate->dna_damage off_target Off-Target Assay (e.g., ROS detection, SA-β-Gal staining) incubate->off_target analyze Data Analysis viability->analyze dna_damage->analyze off_target->analyze

Caption: General experimental workflow for assessing Mitomycin C effects.

Troubleshooting_Tree start Unexpected Experimental Outcome no_effect No Effect Observed? start->no_effect high_toxicity High Toxicity in All Cell Lines? start->high_toxicity inconsistent_results Inconsistent Results? start->inconsistent_results check_resistance Check for Cell Line Resistance. Increase MMC Concentration. no_effect->check_resistance Yes check_concentration Lower MMC Concentration. Check for Off-Target Mitochondrial Effects. high_toxicity->check_concentration Yes check_protocol Review Protocol Consistency: - Cell Density - MMC Preparation - Incubation Time inconsistent_results->check_protocol Yes

Caption: A logical troubleshooting guide for Mitomycin C experiments.

References

Validation & Comparative

Unraveling the Architecture of Malolactomycin C: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the complex macrocyclic structure of Malolactomycin C, a potent antifungal agent, relies heavily on the detailed atomic-level insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers a comparative analysis of the NMR-based approach against other powerful analytical techniques, underscoring the indispensable role of NMR in modern natural product chemistry.

The structural elucidation of novel bioactive compounds is a cornerstone of drug discovery and development. For complex molecules like this compound, a 40-membered macrolide, determining the precise arrangement of atoms is a challenging yet critical task. While techniques such as mass spectrometry and X-ray crystallography provide valuable pieces of the puzzle, NMR spectroscopy offers a comprehensive picture of the molecular connectivity and stereochemistry in solution.

The Power of NMR in Deciphering this compound

The confirmation of this compound's structure is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These experiments probe the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within the molecule, revealing how they are connected and oriented in space.

Key NMR Experiments and Their Contributions:
  • ¹H NMR: This fundamental experiment provides information about the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

  • ¹³C NMR: Similar to ¹H NMR, this technique maps the chemical environment of each carbon atom. The much larger chemical shift range of ¹³C NMR minimizes signal overlap, making it particularly useful for large and complex molecules.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups, simplifying the assignment of carbon signals.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of proton-proton connectivity networks throughout the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different molecular fragments and establishing the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This information is vital for determining the relative stereochemistry of the molecule.

The collective data from these experiments allows researchers to piece together the complete structure of this compound, including the sequence of its polyketide chain, the location of various functional groups, and its three-dimensional conformation in solution.

Comparative Analysis of Structural Elucidation Techniques

While NMR is a cornerstone for determining the complete structure of organic molecules in solution, other techniques offer complementary and sometimes definitive information.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed 3D structure in solution, including connectivity and stereochemistry.Non-destructive; provides a wealth of structural information for molecules in their native solution state.Requires relatively large amounts of pure sample; can be time-consuming to acquire and analyze data for very complex molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition; fragmentation patterns can provide clues about substructures.High sensitivity; requires very small amounts of sample; can be coupled with chromatography for mixture analysis.Does not provide information about stereochemistry or the complete connectivity of the molecule.
X-ray Crystallography Precise 3D structure in the solid state, including absolute stereochemistry.Provides unambiguous and highly accurate structural information.Requires the growth of high-quality single crystals, which can be a significant challenge for complex and flexible molecules. The solid-state conformation may not be the same as the biologically active conformation in solution.

Experimental Protocols

A detailed experimental protocol for the NMR-based structural confirmation of a natural product like this compound would typically involve the following steps:

  • Sample Preparation: A pure sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) to minimize solvent signals in the ¹H NMR spectrum.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. This includes 1D ¹H and ¹³C spectra, as well as 2D COSY, HSQC, HMBC, and NOESY experiments.

  • Data Processing and Analysis: The acquired NMR data is processed using specialized software. This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation and Structure Assembly: The processed spectra are analyzed to assign all ¹H and ¹³C chemical shifts. The correlations observed in the 2D spectra are then used to connect the different spin systems and build up the complete molecular structure.

Visualizing the Workflow

The logical flow of confirming a chemical structure using NMR spectroscopy can be visualized as follows:

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Signal_Assignment Signal Assignment (¹H and ¹³C Chemical Shifts) 1D_NMR->Signal_Assignment 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Correlation_Analysis Correlation Analysis (COSY, HSQC, HMBC, NOESY) 2D_NMR->Correlation_Analysis Connectivity Establish Connectivity (Carbon Skeleton) Signal_Assignment->Connectivity Correlation_Analysis->Connectivity Stereochemistry Determine Stereochemistry (Relative Configuration) Correlation_Analysis->Stereochemistry Connectivity->Stereochemistry Final_Structure Confirm Final Structure Stereochemistry->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Signaling Pathway of Structure Determination Logic

The decision-making process in structure elucidation involves integrating data from various spectroscopic techniques.

G MS_Data Mass Spectrometry (Molecular Formula) Proposed_Structure Proposed Structure MS_Data->Proposed_Structure 1D_NMR_Data 1D NMR Data (Functional Groups, Proton/Carbon Count) 1D_NMR_Data->Proposed_Structure 2D_NMR_Data 2D NMR Data (Connectivity, Spatial Proximity) 2D_NMR_Data->Proposed_Structure Final_Confirmation Final Confirmed Structure Proposed_Structure->Final_Confirmation

Caption: Integration of spectroscopic data for structure confirmation.

The Antibacterial Potential of Malolactomycin C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial activity of Malolactomycin C. Due to the limited publicly available data on its specific antibacterial properties, this document outlines the standard methodologies for evaluating such activity and presents a framework for comparison with established antibiotics, pending the availability of specific experimental results for this compound.

While primarily recognized as a macrolide antifungal agent isolated from Streptomyces strain KP-3144, effective against the plant pathogen Botrytis cinerea, the full spectrum of this compound's antibacterial activity remains an area for further investigation.[1] This guide details the standard experimental protocols necessary to validate and compare its potential antibacterial efficacy.

Comparative Antibacterial Activity: A Framework for Evaluation

To objectively assess the antibacterial potency of this compound, its performance must be benchmarked against a panel of clinically relevant bacteria and compared with standard-of-care antibiotics. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]

A comprehensive evaluation would involve determining the MIC values of this compound against a diverse range of Gram-positive and Gram-negative bacteria. For a meaningful comparison, these values should be juxtaposed with the MICs of widely used antibiotics such as Amoxicillin, Ciprofloxacin, and Tetracycline against the same bacterial strains.

Table 1: Hypothetical Comparative MIC Data for this compound (µg/mL)

MicroorganismThis compound (Hypothetical MIC)Amoxicillin (Reference MIC Range)Ciprofloxacin (Reference MIC Range)Tetracycline (Reference MIC Range)
Staphylococcus aureus-0.25 - 20.12 - 10.25 - 4
Streptococcus pneumoniae-≤0.25 - 20.5 - 20.12 - 2
Escherichia coli-2 - 8≤0.015 - 0.50.5 - 4
Pseudomonas aeruginosa->320.25 - 2>16
Enterococcus faecalis-1 - 40.5 - 41 - 16

Note: The MIC values for this compound are currently unavailable in the public domain and are represented as placeholders. The reference MIC ranges for the comparator antibiotics are illustrative and can vary depending on the specific strain and testing conditions.

Experimental Protocols for Antibacterial Activity Validation

The following are detailed methodologies for key experiments required to validate the antibacterial activity of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard and widely accepted technique for its determination.[3][4]

Protocol: Broth Microdilution Method

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Create a series of twofold serial dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the test organism.[2]

Visualization of the Experimental Workflow

The logical flow of validating the antibacterial activity of a novel compound can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_comparison Comparative Evaluation Compound_Prep Prepare this compound Stock & Serial Dilutions Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_Results Visually Assess for Growth (Turbidity) Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC Compare_Antibiotics Compare MIC with Standard Antibiotics Determine_MIC->Compare_Antibiotics

Workflow for MIC Determination

Concluding Remarks

While this compound has demonstrated antifungal properties, its potential as an antibacterial agent requires rigorous experimental validation. The protocols and comparative framework outlined in this guide provide a clear path for researchers to systematically evaluate its efficacy against a panel of bacterial pathogens. The generation of robust MIC data will be the critical first step in determining if this compound or its derivatives hold promise for future development as novel antibacterial therapeutics. Further studies would also be necessary to elucidate its mechanism of action against bacteria and to assess its spectrum of activity and potential for resistance development.

References

Malolactomycin C: A Comparative Analysis with Conventional Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of antimicrobial agents, the macrolide class of antibiotics has long been a cornerstone in the treatment of various bacterial infections. This guide provides a detailed comparison of Malolactomycin C, a novel 40-membered macrolide, with established macrolide antibiotics such as Erythromycin, Azithromycin, and Clarithromycin. While traditional macrolides are primarily known for their antibacterial properties, current research on this compound highlights its significant antifungal activity and the potential of its analogue, Malolactomycin D, in anticancer research. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective performance, mechanisms of action, and the experimental protocols used to evaluate them.

I. Comparative Performance: this compound vs. Standard Macrolides

A significant distinction of this compound, isolated from Streptomyces sp. KP-3144, is its documented potent antifungal activity, particularly against the plant pathogen Botrytis cinerea. This contrasts with the well-established antibacterial focus of conventional macrolides. To date, there is a notable absence of publicly available data on the antibacterial spectrum of this compound.

The following tables summarize the antibacterial performance of Erythromycin, Azithromycin, and Clarithromycin against a range of common bacterial pathogens, providing a benchmark for the evaluation of novel macrolide compounds.

Table 1: In Vitro Antibacterial Spectrum (Minimum Inhibitory Concentration, MIC in µg/mL)
Bacterial SpeciesThis compoundErythromycinAzithromycinClarithromycin
Staphylococcus aureusNo Data Available0.023 - 1024[1]No Data Available≤ 2.0 (Susceptible)[2]
Streptococcus pneumoniaeNo Data AvailableNo Data AvailableNo Data Available≤ 0.25 (Susceptible)[2]
Streptococcus pyogenesNo Data Available0.004 - 256[1]No Data AvailableNo Data Available
Haemophilus influenzaeNo Data Available0.015 - 256[1]≤ 4 µg/mL (MIC90)[3]No Data Available
Moraxella catarrhalisNo Data AvailableNo Data AvailableNo Data AvailableNo Data Available
Chlamydia pneumoniaeNo Data AvailableEffective[4]Effective[3]Effective[5]
Mycoplasma pneumoniaeNo Data AvailableEffective[4]No Data AvailableEffective[5]
Legionella pneumophilaNo Data AvailableEffective[4]Effective[3]Effective

Note: MIC values can vary significantly based on the strain and testing methodology. The data presented represents a range of reported values.

II. Mechanism of Action

A. Conventional Macrolide Antibiotics

Erythromycin, Azithromycin, and Clarithromycin share a common mechanism of action, targeting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA molecule, at or near the peptidyl transferase center. This binding event interferes with the translocation step of protein synthesis, effectively halting the elongation of the polypeptide chain. This inhibition of protein synthesis is primarily bacteriostatic, meaning it prevents the bacteria from multiplying, but can be bactericidal at higher concentrations.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Binding 50S_subunit->Binding mRNA mRNA 30S_subunit->mRNA Macrolide Macrolide Antibiotic (Erythromycin, Azithromycin, Clarithromycin) Macrolide->Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition Bacteriostatic Bacteriostatic Effect (Inhibition of Growth) Inhibition->Bacteriostatic

Mechanism of action for conventional macrolide antibiotics.
B. Malolactomycin D: A Novel Mechanism Targeting the Ras Signaling Pathway

While the direct antibacterial mechanism of this compound is unknown, research on its analogue, Malolactomycin D, has revealed a distinct mechanism of action with potential anti-cancer applications. Malolactomycin D has been shown to inhibit the Ras-mediated transformation of cells by suppressing the expression of matrix metalloproteinases (MMP-1 and MMP-9). This suppression is achieved through the inhibition of the p38 MAP kinase and JNK signaling pathways. This mode of action is fundamentally different from the protein synthesis inhibition of conventional macrolides.

Ras_Signaling_Pathway_Inhibition Ras Ras Raf Raf Ras->Raf p38_JNK p38 / JNK Ras->p38_JNK MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 p38_JNK->AP1 MMPs MMP-1, MMP-9 Expression AP1->MMPs Transformation Cell Transformation Metastasis MMPs->Transformation Malolactomycin_D Malolactomycin D Malolactomycin_D->p38_JNK Inhibition

Inhibition of the Ras signaling pathway by Malolactomycin D.

III. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. This is a standard method for assessing the antibacterial potency of a compound.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.
  • Several colonies are used to inoculate a sterile broth medium.
  • The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • The bacterial suspension is then diluted to the final desired concentration for the assay.

2. Broth Microdilution Method:

  • A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium.
  • Each well is then inoculated with the standardized bacterial suspension.
  • A positive control (bacteria without antibiotic) and a negative control (broth without bacteria) are included.
  • The plate is incubated at 37°C for 18-24 hours.
  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Culture" [label="Culture Bacterial Strain"]; "Inoculum" [label="Prepare Standardized\nInoculum"]; "Dilution" [label="Serial Dilution of\nAntibiotic in Microplate"]; "Inoculate" [label="Inoculate Microplate Wells"]; "Incubate" [label="Incubate at 37°C\nfor 18-24h"]; "Read" [label="Read Results\n(Visual or Spectrophotometric)"]; "MIC" [label="Determine MIC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Culture" -> "Inoculum" -> "Inoculate"; "Dilution" -> "Inoculate"; "Inoculate" -> "Incubate" -> "Read" -> "MIC"; }

Workflow for Minimum Inhibitory Concentration (MIC) determination.
B. Western Blot Analysis for Ras Signaling Pathway Inhibition

This protocol is used to detect the levels of specific proteins in a sample, which can be used to assess the effect of a compound on a signaling pathway.

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., those with activated Ras) are cultured in appropriate media.
  • Cells are treated with various concentrations of Malolactomycin D or a vehicle control for a specified period.

2. Protein Extraction:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
  • Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
  • The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

3. Protein Quantification:

  • The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Electrotransfer:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
  • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p38, total p38, phospho-JNK, total JNK).
  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

6. Detection:

  • The membrane is treated with an enhanced chemiluminescence (ECL) substrate.
  • The resulting light signal is detected using X-ray film or a digital imaging system. The intensity of the bands corresponds to the amount of the target protein.

IV. Conclusion

This compound represents a departure from the traditional antibacterial role of macrolide antibiotics, showcasing potent antifungal activity. While a direct comparison of its antibacterial efficacy with established macrolides like Erythromycin, Azithromycin, and Clarithromycin is not currently possible due to a lack of data, its unique biological profile, along with the anti-cancer potential of its analogue Malolactomycin D, underscores the diverse therapeutic possibilities within the macrolide class. Further research into the antibacterial spectrum of this compound is warranted to fully elucidate its potential as a broad-spectrum antimicrobial agent. The provided data and protocols serve as a valuable resource for researchers in the field of antibiotic discovery and development.

References

A Comparative Analysis of Malolactomycin C and Malolactomycin A for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Malolactomycin A and Malolactomycin C, both macrolide antibiotics isolated from Streptomyces species, present distinct profiles in their antimicrobial activities. While both exhibit potential as antimicrobial agents, available data suggests differences in their primary spectrum of activity, with this compound being characterized by its antifungal properties, particularly against plant pathogens, and Malolactomycin A demonstrating broader antibacterial and antifungal capabilities. This guide provides a comparative overview based on currently available scientific literature.

Physicochemical Properties

A foundational comparison begins with the basic molecular characteristics of each compound.

PropertyMalolactomycin AThis compound
Molecular Formula C₆₃H₁₁₁N₃O₂₀C₆₂H₁₀₉N₃O₂₀
CAS Number Not Available189759-03-3

Antimicrobial Spectrum and Potency

The primary distinction between Malolactomycin A and C lies in their reported antimicrobial activities.

Malolactomycin A:

This compound:

This compound is primarily characterized as a 40-membered macrolide with moderate activity against specific fungi.[2] It has shown notable inhibitory effects against the plant pathogenic fungus Botrytis cinerea.

OrganismThis compound MIC (µg/mL)
Botrytis cinerea25
CladosporiumModerate Activity (Specific MIC not detailed)
PyriculariaModerate Activity (Specific MIC not detailed)

Data for this compound is based on available literature. Further research is needed to establish a comprehensive antimicrobial profile.

Experimental Protocols

Detailed experimental protocols for the antimicrobial testing of Malolactomycin A and C are not extensively described in easily accessible literature. However, a general methodology for determining Minimum Inhibitory Concentration (MIC) for antifungal agents can be outlined.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol provides a general framework for determining the MIC of antifungal compounds like Malolactomycins.

Objective: To determine the lowest concentration of the Malolactomycin compound that inhibits the visible growth of a specific fungus.

Materials:

  • Malolactomycin A or C

  • Target fungal strain(s) (e.g., Botrytis cinerea)

  • Appropriate broth medium (e.g., Sabouraud Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative growth assessment)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the target fungus on a suitable agar (B569324) medium.

    • Prepare a suspension of fungal spores or cells in sterile saline or broth.

    • Adjust the concentration of the inoculum to a standardized level (e.g., 1-5 x 10⁵ CFU/mL).

  • Preparation of Malolactomycin Dilutions:

    • Prepare a stock solution of the Malolactomycin compound in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in the broth medium within the wells of the 96-well plate to achieve a range of concentrations.

  • Inoculation:

    • Add a standardized volume of the fungal inoculum to each well containing the Malolactomycin dilutions.

    • Include a positive control well (inoculum without the compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control well (typically 24-72 hours).

  • Determination of MIC:

    • Visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the Malolactomycin compound at which there is no visible growth.

    • Alternatively, the optical density of each well can be measured using a spectrophotometer to quantify growth inhibition.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action and the specific signaling pathways affected by Malolactomycin A and C have not yet been elucidated in the available scientific literature. Further research is required to understand how these macrolides exert their antimicrobial effects at a molecular level.

Workflow for Comparative Analysis

The following workflow outlines the necessary steps for a comprehensive comparative analysis of Malolactomycin A and C.

G cluster_0 Data Acquisition cluster_1 Experimental Analysis cluster_2 Data Synthesis and Reporting A Literature Search for Malolactomycin A & C B Procure Original Publications (Kobinata et al., 1993; Tanaka et al., 1997) A->B C Extract Physicochemical Data, Structures, and Biological Activity Data B->C D Perform Antimicrobial Susceptibility Testing (MIC determination) for both compounds against a broad panel of bacteria and fungi C->D G Tabulate Comparative Data (MICs, IC50s, etc.) D->G E Conduct Mechanism of Action Studies (e.g., cell wall synthesis, protein synthesis inhibition assays) E->G F Investigate Effects on Cellular Signaling Pathways H Generate Structural and Pathway Diagrams F->H I Publish Comparative Guide G->I H->I

Caption: A logical workflow for the comparative analysis of Malolactomycin A and C.

References

Malolactomycin C: An Examination of its Efficacy in the Context of Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of available scientific literature reveals that Malolactomycin C, a 40-membered macrolide isolated from Streptomyces strain KP-3144, is primarily characterized as an antifungal agent with noted efficacy against plant pathogens such as Botrytis cinerea, the causative agent of gray mold.[1] While its classification as a macrolide places it in a broad category of compounds that includes many well-known antibiotics, there is a notable absence of publicly available data on its antibacterial properties. Consequently, a direct quantitative comparison of this compound with commercial antibacterial agents is not feasible at this time.

This guide will, therefore, provide a framework for such a comparison, outlining the necessary experimental data and protocols that would be required to evaluate the efficacy of a novel compound like this compound against established commercial antibiotics.

Comparative Efficacy Data: A Hypothetical Framework

To assess the antibacterial potential of this compound, its performance would need to be benchmarked against a panel of commercial antibiotics. This panel should ideally include representatives from different classes, targeting both Gram-positive and Gram-negative bacteria. A standard approach involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compounds against a range of clinically relevant bacterial strains.

Table 1: Hypothetical MIC (µg/mL) Data for this compound vs. Commercial Antibiotics

Bacterial StrainThis compoundVancomycin (Glycopeptide)Ciprofloxacin (Fluoroquinolone)Gentamicin (Aminoglycoside)
Staphylococcus aureus (ATCC 29213)Data N/A10.50.25
Methicillin-resistant S. aureus (MRSA)Data N/A2>324
Enterococcus faecalis (ATCC 29212)Data N/A218
Escherichia coli (ATCC 25922)Data N/A>640.0150.5
Pseudomonas aeruginosa (ATCC 27853)Data N/A>640.251

Table 2: Hypothetical MBC (µg/mL) Data for this compound vs. Commercial Antibiotics

Bacterial StrainThis compoundVancomycin (Glycopeptide)Ciprofloxacin (Fluoroquinolone)Gentamicin (Aminoglycoside)
Staphylococcus aureus (ATCC 29213)Data N/A410.5
Methicillin-resistant S. aureus (MRSA)Data N/A8>328
Enterococcus faecalis (ATCC 29212)Data N/A16416
Escherichia coli (ATCC 25922)Data N/A>640.031
Pseudomonas aeruginosa (ATCC 27853)Data N/A>640.52

Experimental Protocols for Antibacterial Efficacy Testing

The following are detailed methodologies for key experiments required to generate the comparative data presented in the hypothetical tables above.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standardized broth microdilution method is typically employed.

Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and commercial antibiotics are prepared in a suitable solvent. A series of two-fold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strains to be tested are cultured on appropriate agar (B569324) plates. Colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Protocol:

  • Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) is taken from each well of the MIC plate that shows no visible growth.

  • Subculturing: The aliquot is plated onto an antibiotic-free agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Experimental and Logical Workflows

To facilitate understanding of the required research and potential mechanisms, the following diagrams illustrate the necessary experimental workflow and a hypothetical signaling pathway for a macrolide antibiotic.

experimental_workflow cluster_prep Preparation cluster_assay Primary Efficacy Assays cluster_analysis Data Analysis & Comparison A Source this compound D Broth Microdilution for MIC A->D B Culture Bacterial Strains B->D C Prepare Commercial Antibiotic Stocks C->D E Plating for MBC D->E F Determine MIC Values D->F G Determine MBC Values E->G H Compare with Commercial Antibiotics F->H G->H

Caption: Workflow for assessing the antibacterial efficacy of a novel compound.

macrolide_mechanism cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein Protein Synthesis ribosome->protein Inhibits Translocation growth Bacterial Growth & Proliferation protein->growth macrolide Macrolide Antibiotic (e.g., this compound) macrolide->ribosome Binds to 23S rRNA

Caption: Generalized mechanism of action for macrolide antibiotics.

References

"synergistic effects of Malolactomycin C with other compounds"

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no studies detailing the synergistic effects of Malolactomycin C with other compounds have been identified. As a result, a comparison guide on this topic cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the potential of this compound in combination therapies, this represents a significant knowledge gap and an area ripe for future investigation. The absence of published data means that there is no quantitative information, such as Fractional Inhibitory Concentration (FIC) indices or combination index (CI) values, to summarize. Furthermore, no established experimental protocols for assessing the synergistic activity of this compound, nor any elucidated signaling pathways involved in potential synergistic interactions, are available in the public domain.

This lack of information prevents the creation of the requested data tables and visualizations. The development of such resources would be entirely dependent on the future publication of primary research in this specific area.

The Importance of Synergy in Drug Development

The search for synergistic combinations of therapeutic compounds is a cornerstone of modern drug development. A synergistic interaction, where the combined effect of two or more drugs is greater than the sum of their individual effects, can offer several advantages:

  • Increased Efficacy: Combination therapies can be more effective at treating complex diseases.

  • Reduced Dosages: By working together, the required dosage of each compound may be lowered, potentially reducing dose-dependent toxicity and side effects.

  • Overcoming Drug Resistance: Synergistic combinations can be effective against pathogens or cancer cells that have developed resistance to single-drug treatments.

Given these benefits, the exploration of this compound's potential for synergistic interactions with other antimicrobials, chemotherapeutics, or other bioactive compounds could be a valuable avenue of research.

Future Research Directions

To address the current lack of data, future research efforts could focus on the following:

  • Screening for Synergistic Partners: High-throughput screening of this compound in combination with various compound libraries (e.g., known antibiotics, antifungal agents, or anticancer drugs) could identify potential synergistic partners.

  • Quantitative Synergy Assessment: For any identified "hits," detailed quantitative synergy studies using methods such as checkerboard assays or time-kill curves would be necessary to determine the extent of the synergistic interaction.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms of any observed synergy would be crucial. This could involve studying the effects of the combination on specific cellular pathways or targets.

As new research on this compound becomes available, this guide will be updated to reflect the latest findings. Researchers are encouraged to consult primary scientific literature for the most current information.

A Head-to-Head Comparison of Malolactomycin C Isolation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Isolation of a Novel 40-Membered Macrolide.

Malolactomycin C, a 40-membered macrolide antibiotic, has demonstrated notable activity against Botrytis cinerea, a significant plant pathogen. Its complex structure presents unique challenges and opportunities in its isolation and purification. This guide provides a comprehensive comparison of the available isolation techniques for this compound, supported by experimental data and detailed protocols to aid researchers in its efficient recovery.

Unveiling this compound: A Look at the Primary Isolation Protocol

The foundational method for isolating this compound was established during its initial discovery from a Streptomyces species, strain K93-0722. This process serves as the benchmark for comparison and involves a multi-step approach combining fermentation, solvent extraction, and chromatographic purification.

Experimental Workflow for this compound Isolation

The overall workflow for the isolation of this compound from the fermentation broth of Streptomyces sp. K93-0722 is a sequential process designed to progressively enrich the target compound.

This compound Isolation Workflow cluster_0 Fermentation cluster_1 Initial Extraction cluster_2 Solvent Partitioning cluster_3 Chromatographic Purification Fermentation Streptomyces sp. K93-0722 Fermentation MycelialCake Mycelial Cake Fermentation->MycelialCake Filtration AcetoneExtraction Acetone Extraction MycelialCake->AcetoneExtraction Concentration1 Concentration AcetoneExtraction->Concentration1 EthylAcetateExtraction Ethyl Acetate Extraction Concentration1->EthylAcetateExtraction Concentration2 Concentration EthylAcetateExtraction->Concentration2 SilicaGel Silica Gel Chromatography Concentration2->SilicaGel SephadexLH20 Sephadex LH-20 Chromatography SilicaGel->SephadexLH20 Active Fractions PrepHPLC Preparative HPLC SephadexLH20->PrepHPLC Further Purification IsolatedMalolactomycinC Isolated this compound PrepHPLC->IsolatedMalolactomycinC Final Product

Safety Operating Guide

Navigating the Disposal of Malolactomycin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Malolactomycin C, an antibiotic with potential antineoplastic properties, requires careful handling and disposal due to its classification as a hazardous chemical. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling

Core Disposal Protocol

The primary guideline for the disposal of this compound is to treat it as hazardous chemical waste. It must be sent to an approved waste disposal plant[1]. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

All waste materials containing this compound must be segregated from other laboratory waste streams. This includes:

  • Pure, unused this compound powder.

  • Concentrated stock solutions.

  • Diluted solutions used in experiments.

  • Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).

  • Contaminated PPE (e.g., gloves, disposable lab coats).

Step 2: Waste Collection and Containment

  • Solid Waste: Collect pure this compound and contaminated solid materials in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: High-concentration stock solutions of this compound are considered hazardous chemical waste and should be collected in a designated, leak-proof, and clearly labeled container[1]. Do not mix with other chemical waste unless compatibility has been verified. For dilute solutions, such as those in used cell culture media, it is safest to also treat them as hazardous chemical waste, as the stability and deactivation methods for this compound are not well-documented. While some antibiotics can be deactivated by autoclaving, many are heat-stable[2][3]. Without specific data for this compound, autoclaving should not be considered a reliable method of decontamination.

Step 3: Labeling and Storage

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Step 4: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest documentation and handover.

Quantitative Data Summary

For quick reference, the following table summarizes the key disposal parameters for this compound.

Waste TypeHazard ClassificationRecommended Disposal MethodContainer TypeLabeling Requirements
Solid this compound HazardousCollection for incineration by an approved waste disposal plant.Sealable, compatible hazardous waste container."Hazardous Waste," "this compound," Chemical Symbol
Concentrated Solutions HazardousCollection for incineration by an approved waste disposal plant.Leak-proof, compatible hazardous waste container."Hazardous Waste," "this compound," Concentration
Contaminated Labware HazardousCollection for incineration by an approved waste disposal plant.Sealable, compatible hazardous waste container."Hazardous Waste," "this compound Contaminated"
Contaminated PPE HazardousCollection for incineration by an approved waste disposal plant.Labeled hazardous waste bag or container."Hazardous Waste," "this compound Contaminated"

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Malolactomycin_C_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_handling Handling and Segregation cluster_storage Storage and Collection cluster_disposal Final Disposal Start This compound Waste Generated Waste_Type Identify Waste Type (Solid, Liquid, Contaminated Material) Start->Waste_Type Segregate Segregate from Non-Hazardous Waste Waste_Type->Segregate All Types Solid_Container Place in Labeled Solid Hazardous Waste Container Segregate->Solid_Container Solid or Contaminated Material Liquid_Container Place in Labeled Liquid Hazardous Waste Container Segregate->Liquid_Container Liquid Store Store in Designated Secure Area Solid_Container->Store Liquid_Container->Store EHS_Contact Contact Environmental Health & Safety (EHS) for Pickup Store->EHS_Contact Disposal Disposal by Approved Hazardous Waste Facility EHS_Contact->Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Malolactomycin C

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Malolactomycin C

This compound is a compound that requires stringent safety measures to prevent exposure. Based on information for Mitomycin C, it is presumed to be harmful if swallowed and is a suspected carcinogen[1]. Therefore, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure the safety of researchers and laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for hazardous chemicals and Mitomycin C[2][3][4][5].

PPE CategoryItemSpecifications and Use Guidelines
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double gloving is recommended. Gloves should be changed frequently, especially if contamination is suspected. Always wash hands after removing gloves[4][6][7].
Body Protection Disposable lab coat or gownMust be long-sleeved with tight-fitting cuffs. Should be disposed of as hazardous waste after use or if contaminated[3][5].
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where the compound is handled to protect from splashes[4][8].
Face Protection Face shieldRecommended in addition to safety glasses or goggles, particularly when there is a risk of splashing or aerosol generation[3][5].
Respiratory Protection NIOSH-approved respiratorA fit-tested N95 or higher-level respirator should be used when handling the compound as a powder or if there is a possibility of aerosolization. Work should be performed in a chemical fume hood[4][5].
Operational Plan: Safe Handling Protocol

Strict operational procedures must be followed to minimize exposure and maintain a safe working environment.

1. Engineering Controls:

  • Chemical Fume Hood: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[4].

  • Designated Area: Establish a designated area within the laboratory for handling this compound to contain any potential spills and simplify cleanup[5].

2. Handling Procedures:

  • Preparation: Before beginning any work, ensure all necessary PPE is donned correctly.

  • Handling Solid Compound: When working with the powdered form, exercise extreme caution to avoid the generation of dust.

  • Preparing Solutions: When preparing solutions, slowly add the solvent to the solid to prevent splashing.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the lab[6][8].

3. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention[1][9].

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately[1][10].

Disposal Plan: Step-by-Step Guide

All waste contaminated with this compound is considered hazardous and must be disposed of in accordance with institutional, local, and national regulations[11][12][13].

1. Waste Segregation:

  • All disposable PPE (gloves, gowns, etc.), and any materials used for cleaning up spills (e.g., absorbent pads) must be collected in a designated, clearly labeled hazardous waste container[5].

2. Liquid Waste:

  • All liquid waste containing this compound must be collected in a sealed, labeled, and chemical-resistant container.

  • Under no circumstances should this waste be poured down the drain[5][13].

3. Solid Waste:

  • Solid waste, including contaminated labware, should be placed in a separate, clearly labeled hazardous waste container.

4. Container Management:

  • Waste containers must be kept closed except when adding waste and should be stored in a secondary containment bin[14].

  • Label all waste containers with "Hazardous Waste" and the full chemical name.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Malolactomycin_C_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep1 Don Appropriate PPE prep2 Prepare Work Area in Chemical Fume Hood prep1->prep2 handle1 Weigh Solid or Prepare Solution prep2->handle1 handle2 Perform Experiment handle1->handle2 spill Spill handle1->spill exposure Personal Exposure handle1->exposure clean1 Decontaminate Work Surface handle2->clean1 handle2->spill handle2->exposure clean2 Segregate and Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill->clean2 Follow Spill Cleanup Protocol exposure->prep1 Follow First Aid Measures

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.